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Core Science & Biosynthesis

Foundational

The Strategic Utility of Ethyl 2-(2-(tosyloxy)ethoxy)acetate in Targeted Protein Degradation

As a Senior Application Scientist in the field of targeted protein degradation (TPD), I approach molecular design not as a series of random chemical conjugations, but as a calculated exercise in molecular architecture. I...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in the field of targeted protein degradation (TPD), I approach molecular design not as a series of random chemical conjugations, but as a calculated exercise in molecular architecture. In the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker is never merely a passive spacer. It is a dynamic participant that dictates ternary complex formation, physicochemical stability, and pharmacokinetic viability.

This technical guide provides an in-depth analysis of Ethyl 2-(2-(tosyloxy)ethoxy)acetate , a highly specialized heterobifunctional PEG1 linker. While its parent alcohol is cataloged under a specific registry, the tosylated derivative is a custom-synthesized cornerstone in modular PROTAC assembly.

Chemical Identity and the CAS Number Nuance

In commercial chemical databases, researchers often search for the exact CAS Registry Number for every intermediate. However, highly specific PROTAC building blocks are frequently generated in situ or supplied as custom derivatives.

The parent compound of this linker, Ethyl 2-(2-hydroxyethoxy)acetate , is well-documented under CAS 194870-76-3 (). The target molecule, Ethyl 2-(2-(tosyloxy)ethoxy)acetate, is the tosylated derivative of this parent alcohol. Because it is an advanced, specialized intermediate, it does not possess a universally indexed public CAS number. Instead, it is synthesized and utilized based on its exact structural logic and molecular formula (C13H18O6S).

The Causality of Structural Design

Why do drug development professionals choose this specific molecule over thousands of other commercially available linkers? According to authoritative sources on bioconjugation, the length and composition of a PEG linker are critical determinants of a PROTAC's efficacy (). The architecture of Ethyl 2-(2-(tosyloxy)ethoxy)acetate is built on three pillars of chemical causality:

  • The Tosylate (-OTs) Warhead: The p-toluenesulfonate group is an exceptional leaving group for bimolecular nucleophilic substitution (SN2). Unlike aliphatic halides (chlorides or bromides), the tosyl group provides strong UV absorbance at 254 nm. This allows for real-time reaction monitoring via LC-MS and TLC, ensuring the protocol is self-validating.

  • The PEG1 Spacer: As noted by industry leaders in linker technologies, consecutive ethylene glycol units impart excellent hydrophilicity (). A single PEG unit (PEG1) provides just enough flexibility to offset the lipophilicity of the target ligands without introducing the severe entropic penalties during ternary complex formation that plague longer PEG chains.

  • The Ethyl Ester Terminus: This serves as an orthogonal protecting group. It remains entirely stable under the mildly basic conditions required for the SN2 displacement of the tosylate. Once the E3 ligase ligand is attached, the ester can be cleanly saponified to a free carboxylic acid using mild aqueous conditions, setting the stage for amide coupling with the target protein ligand.

Quantitative Profiling

To facilitate rational drug design, the quantitative parameters and comparative advantages of this linker are summarized below.

Table 1: Physicochemical Parameters of the Linker

ParameterValue / Description
Chemical Name Ethyl 2-(2-(tosyloxy)ethoxy)acetate
Molecular Formula C13H18O6S
Molecular Weight 302.34 g/mol
Precursor CAS Number 194870-76-3 (Ethyl 2-(2-hydroxyethoxy)acetate)
Key Functional Groups Tosylate (Leaving Group), PEG1 (Spacer), Ethyl Ester (Protecting Group)
UV Absorbance Max ~225 nm, 254 nm (Driven by the aromatic tosyl ring)

Table 2: Causality in Linker Design: Comparative Leaving Groups

Leaving GroupRelative SN2 ReactivityUV Traceability (254 nm)Orthogonality to Ester
Tosylate (-OTs) HighYes (Strong) Excellent
Mesylate (-OMs) HighNoExcellent
Chloride (-Cl) LowNoModerate
Bromide (-Br) ModerateNoModerate
Self-Validating Experimental Methodologies

A robust protocol must be a self-validating system. The following workflows detail the integration of Ethyl 2-(2-(tosyloxy)ethoxy)acetate into a PROTAC scaffold, complete with In-Process Controls (IPCs) to guarantee scientific integrity.

Protocol A: SN2 Alkylation of the E3 Ligase Ligand

Objective: Covalently attach the PEG1-ester linker to a nucleophilic E3 ligase ligand (e.g., a pomalidomide derivative).

  • Reaction Setup: Dissolve the E3 ligase ligand (1.0 eq) and Ethyl 2-(2-(tosyloxy)ethoxy)acetate (1.1 eq) in anhydrous DMF.

  • Base Addition: Add K2CO3 (2.0 eq).

    • Causality: K2CO3 is a mild, insoluble base that deprotonates the ligand's nucleophilic amine/phenol to drive the SN2 reaction, but it is not strong enough to cause premature hydrolysis of the ethyl ester.

  • Execution: Heat the mixture to 80°C for 4-6 hours under an inert argon atmosphere.

  • Self-Validation (IPC): Monitor the reaction via LC-MS. The system validates itself when the starting material peak disappears and a new peak corresponding to [Mligand​+131]+ emerges (representing the addition of the PEG1-ethyl ester mass, minus the 171 Da tosylate leaving group). TLC (Hexane/EtOAc 1:1) will show a new UV-active spot with a lower Rf​ than the highly non-polar tosylate linker.

  • Workup: Extract with EtOAc and wash extensively with brine to remove the DMF solvent. Dry over Na2SO4 and concentrate.

Protocol B: Saponification and Amide Coupling

Objective: Unmask the carboxylic acid and conjugate it to the Target Protein Ligand.

  • Saponification: Dissolve the intermediate from Protocol A in THF/H2O (3:1). Add LiOH·H2O (1.5 eq) at 0°C.

    • Causality: LiOH provides a mild hydroxide nucleophile to selectively cleave the ethyl ester without degrading the sensitive imide rings often present in E3 ligands (like CRBN binders).

  • Self-Validation (IPC): LC-MS monitoring must show a mass shift of -28 Da (loss of the ethyl group) and a shift to an earlier retention time due to the increased polarity of the free acid.

  • Amide Coupling: Acidify to pH 3, extract the free acid, and dissolve it alongside the Target Protein Ligand (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Causality: HATU rapidly converts the carboxylic acid into a highly reactive OAt ester, while DIPEA acts as a non-nucleophilic base to drive the amide bond formation without interfering with the coupling agent.

  • Final Validation: Final LC-MS confirms the fully assembled PROTAC mass [M+H]+ .

Systems-Level Visualization

To conceptualize the modular assembly and the ultimate biological function of the synthesized PROTAC, the following logical pathways have been mapped.

PROTAC_Assembly A E3 Ligase Ligand (e.g., CRBN Binder) C Intermediate: Ligand-PEG1-Ester A->C SN2 Alkylation (Displaces Tosylate) B Ethyl 2-(2-(tosyloxy)ethoxy)acetate (PEG1-Ester-Tosylate) B->C D Intermediate: Ligand-PEG1-Acid C->D Saponification (LiOH/H2O) F Fully Assembled PROTAC D->F Amide Coupling (HATU/DIPEA) E Target Protein Ligand (e.g., Kinase Inhibitor) E->F

PROTAC assembly workflow using a heterobifunctional PEG1-Ester-Tosylate linker.

Ternary_Complex POI Protein of Interest (POI) PROTAC PROTAC (PEG1 Linker) POI->PROTAC Binds UB Ubiquitination & Degradation POI->UB Poly-Ub tag E3 E3 Ubiquitin Ligase E3->PROTAC Binds E3->UB Transfers Ub

Ternary complex formation and target protein ubiquitination via PROTAC.

References
Exploratory

Spectroscopic Profiling and Methodological Guide for Ethyl 2-(2-(tosyloxy)ethoxy)acetate

Executive Summary & Chemical Context In the rapidly evolving field of Targeted Protein Degradation (TPD), the rational design of Proteolysis Targeting Chimeras (PROTACs) relies heavily on the structural integrity of bifu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

In the rapidly evolving field of Targeted Protein Degradation (TPD), the rational design of Proteolysis Targeting Chimeras (PROTACs) relies heavily on the structural integrity of bifunctional linkers[1]. Ethyl 2-(2-(tosyloxy)ethoxy)acetate ( C13​H18​O6​S ) serves as a highly versatile, heterobifunctional intermediate. It features an ethyl ester for downstream saponification or amidation, a short PEG-like ethoxy spacer to maintain aqueous solubility, and a highly reactive p-toluenesulfonate (tosylate) leaving group for nucleophilic displacement.

Because PROTAC linkers dictate the physicochemical properties and ternary complex formation of the final drug molecule[1], any structural defect in the linker intermediate (such as premature ester hydrolysis or tosylate degradation) will exponentially compound errors during late-stage conjugation. This whitepaper provides a comprehensive, self-validating spectroscopic guide to characterize Ethyl 2-(2-(tosyloxy)ethoxy)acetate, ensuring absolute structural confirmation before its deployment in complex organic synthesis[2].

Rationale for Spectroscopic Workflows (Causality)

To establish a rigorous quality control framework, an Application Scientist must not merely collect data, but understand the mechanistic why behind each analytical choice:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are the primary tools for establishing the molecular backbone[3]. The integration of NMR signals provides a self-validating stoichiometric check. For instance, the ratio of the aromatic tosyl protons to the aliphatic ethyl ester protons must be exactly 4:5. Any deviation instantly flags partial degradation.

  • Infrared Spectroscopy (ATR-FTIR): While NMR maps the carbon-hydrogen framework, IR spectroscopy is uniquely suited to confirm the vibrational modes of the highly polarized S=O and C=O bonds[4]. Attenuated Total Reflectance (ATR) is specifically chosen to avoid the hygroscopic nature of KBr pellets, which could induce artifactual hydrolysis of the tosylate.

  • High-Resolution Mass Spectrometry (HRMS): HRMS (via ESI-TOF) acts as the final arbiter of exact mass. It confirms that no transesterification occurred during purification (e.g., if methanol was improperly used during chromatography, yielding a methyl ester instead of the ethyl ester).

Quantitative Spectroscopic Data

The following tables synthesize the definitive spectroscopic profile for highly pure Ethyl 2-(2-(tosyloxy)ethoxy)acetate.

Table 1: 1H NMR Data (400 MHz, CDCl3​ )

Self-Validation Check: The total integration must equal 18 protons. The distinct triplet at 4.18 ppm is the diagnostic signal confirming the tosylate is attached to the primary carbon.

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Structural Assignment
7.80Doublet (d)2H8.2Ar-H (ortho to SO2​ )
7.35Doublet (d)2H8.2Ar-H (meta to SO2​ )
4.22Quartet (q)2H7.1 −COOCH​2​CH3​
4.18Triplet (t)2H4.8 −CH​2​−OTs
4.06Singlet (s)2H- −O−CH​2​−COOEt
3.76Triplet (t)2H4.8 −O−CH​2​−CH2​−OTs
2.45Singlet (s)3H-Ar- CH​3​
1.28Triplet (t)3H7.1 −COOCH2​CH​3​
Table 2: 13C NMR Data (100 MHz, CDCl3​ )
Chemical Shift (δ, ppm)Structural Assignment
170.2 C=O (Ester carbonyl)
144.9Ar-C (Quaternary, attached to CH3​ )
132.8Ar-C (Quaternary, attached to SO2​ )
129.8Ar-C (CH, meta to SO2​ )
128.0Ar-C (CH, ortho to SO2​ )
69.2 −O−C​H2​−CH2​−OTs
68.8 −C​H2​−OTs
68.5 −O−C​H2​−COOEt
60.9 −COOC​H2​CH3​
21.6Ar- C​H3​
14.2 −COOCH2​C​H3​
Table 3: ATR-FTIR and HRMS Data
TechniqueKey Signals / ValuesDiagnostic Significance
ATR-FTIR 1750 cm−1 (s) C=O stretching (Ester)[5]
ATR-FTIR 1355 cm−1 (s), 1175 cm−1 (s)Asymmetric & symmetric S=O stretching (Sulfonate)[4]
ATR-FTIR 1130 cm−1 (m) C−O−C stretching (Ether spacer)
HRMS (ESI+) Calc. for [M+H]+ : 303.0897Confirms exact molecular formula ( C13​H19​O6​S+ )
HRMS (ESI+) Calc. for [M+Na]+ : 325.0716Sodium adduct confirmation (common in PEG-like ethers)

Step-by-Step Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as closed, self-validating systems.

Protocol A: NMR Sample Preparation and Acquisition

Causality: Deuterated chloroform ( CDCl3​ ) is mandated because it lacks exchangeable protons that could obscure the critical aliphatic signals of the ethoxy spacer between 3.70 and 4.30 ppm[6].

  • Sample Aliquoting: Weigh exactly 15.0 mg of Ethyl 2-(2-(tosyloxy)ethoxy)acetate into a clean, dry glass vial.

  • Solvation: Dissolve the compound in 0.6 mL of CDCl3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard[7].

  • Transfer: Transfer the homogenous solution into a 5 mm precision NMR tube using a glass Pasteur pipette. Ensure the solvent column height is exactly 4.0 cm to optimize magnetic field shimming.

  • Acquisition ( 1H ): Run a standard 1D proton experiment at 298 K (400 MHz, 16 scans, relaxation delay D1​ = 2.0 s).

  • Self-Validation Check: Integrate the TMS peak to 0.00 ppm. Integrate the aromatic doublet at 7.80 ppm to exactly 2.00. If the triplet at 1.28 ppm does not integrate to 3.00 (±0.05), the sample has undergone ester hydrolysis and must be discarded.

Protocol B: ATR-FTIR Spectroscopic Analysis

Causality: Minimizing atmospheric moisture exposure is critical to prevent tosylate degradation. ATR allows for neat sample analysis without hygroscopic matrices.

  • Background Collection: Clean the diamond crystal of the ATR-FTIR spectrometer with isopropanol and allow it to air dry. Collect a background spectrum (ambient air, 32 scans, 4 cm−1 resolution).

  • Sample Application: Apply 2-3 µL of the neat liquid compound directly onto the ATR crystal.

  • Acquisition: Apply the pressure anvil (if required for contact, though often unnecessary for liquids) and collect the sample spectrum (32 scans, 4000–600 cm−1 ).

  • Self-Validation Check: Verify the absence of a broad peak at 3200–3500 cm−1 . The presence of an −OH stretch indicates moisture contamination or cleavage of the tosylate group to yield the free alcohol.

Protocol C: HRMS (ESI-TOF) Validation
  • Dilution: Dilute 1 µL of the compound in 1.0 mL of LC-MS grade Acetonitrile containing 0.1% Formic Acid.

  • Injection: Inject 2 µL into the ESI-TOF mass spectrometer operating in positive ion mode.

  • Validation: Extract the ion chromatogram for m/z 303.0897. The mass error must be 3 ppm.

Analytical Workflow Diagram

The following logical relationship diagram outlines the critical path for validating this PROTAC linker intermediate.

G Start Synthesized Linker Ethyl 2-(2-(tosyloxy)ethoxy)acetate NMR NMR Spectroscopy (1H & 13C in CDCl3) Start->NMR Aliquot 1 (15 mg) IR ATR-FTIR Spectroscopy (Functional Groups) Start->IR Aliquot 2 (2 µL) HRMS HRMS (ESI+) (Exact Mass Validation) Start->HRMS Aliquot 3 (1 µL) Decision Data Concordance Check (Self-Validating) NMR->Decision Stoichiometric integrity IR->Decision S=O / C=O confirmed HRMS->Decision M+H / M+Na matched Pass Approved for PROTAC Conjugation Decision->Pass All parameters met Fail Repurification (Flash Chromatography) Decision->Fail Impurities / Hydrolysis

Analytical workflow for the spectroscopic validation of PROTAC linker intermediates.

References

  • Current strategies for the design of PROTAC linkers: a critical review. National Center for Biotechnology Information (NCBI) - PMC. Available at:[Link]

  • NMR | Organic Synthesis. Oxford Instruments. Available at: [Link]

  • IR-813 p-Toluenesulfonate | C47H47ClN2O3S | CID 15279332. PubChem - NIH. Available at:[Link]

  • NMR spectroscopy - An Easy Introduction. Chemistry Steps. Available at:[Link]

  • 13.1 Nuclear Magnetic Resonance Spectroscopy - Organic Chemistry. OpenStax. Available at:[Link]

  • Hypoxanthine, 7-(2-hydroxyethyl)-, p-toluenesulfonate. NIST WebBook. Available at:[Link]

  • Estrogen Receptor Modulators and Uses Thereof (Patent Application). Googleapis.com. Available at:[Link]

Sources

Foundational

An In-depth Technical Guide to the ¹³C NMR Analysis of Ethyl 2-(2-(tosyloxy)ethoxy)acetate

This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of ethyl 2-(2-(tosyloxy)ethoxy)acetate. Tailored for researchers, scientists, and professionals in drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of ethyl 2-(2-(tosyloxy)ethoxy)acetate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles of ¹³C NMR spectroscopy, a detailed prediction and interpretation of the compound's spectrum, and a robust experimental protocol for data acquisition.

Introduction: The Significance of Structural Elucidation

Ethyl 2-(2-(tosyloxy)ethoxy)acetate is a key intermediate in various organic syntheses, often utilized in the introduction of an ethoxy-acetate moiety or as a precursor for further functionalization. Its molecular structure, comprising an ethyl ester, an ether linkage, and a tosyl group, presents a distinct pattern in its ¹³C NMR spectrum. Accurate interpretation of this spectrum is paramount for confirming the compound's identity, assessing its purity, and ensuring the success of subsequent synthetic steps. This guide serves as a practical resource for scientists seeking to leverage ¹³C NMR for the unambiguous characterization of this and structurally related molecules.

Foundational Principles of ¹³C NMR Spectroscopy

¹³C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon framework of a molecule. The low natural abundance of the ¹³C isotope (approximately 1.1%) means that spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. The chemical shift (δ), reported in parts per million (ppm), of each carbon signal is highly sensitive to its local electronic environment.

Key factors influencing the ¹³C chemical shift include:

  • Hybridization: Carbons with sp² hybridization (e.g., in carbonyl and aromatic groups) are generally found further downfield (at higher ppm values) than sp³ hybridized carbons.

  • Electronegativity: The presence of electronegative atoms, such as oxygen or sulfur, causes a deshielding effect on adjacent carbons, shifting their signals downfield.

  • Inductive and Resonance Effects: The electron-withdrawing or donating nature of substituent groups can significantly alter the electron density around a carbon atom, thereby influencing its chemical shift.

A thorough understanding of these principles is crucial for the accurate assignment of the signals in the ¹³C NMR spectrum of ethyl 2-(2-(tosyloxy)ethoxy)acetate.

Predicted ¹³C NMR Spectrum and Signal Assignment

The structure of ethyl 2-(2-(tosyloxy)ethoxy)acetate contains several distinct carbon environments, which will give rise to a corresponding number of signals in the ¹³C NMR spectrum. By analyzing the constituent functional groups—the ethyl ester, the ethoxy-ethoxy chain, and the tosyl group—we can predict the approximate chemical shifts for each carbon atom.

Below is a diagram illustrating the molecular structure with each unique carbon atom numbered for clear assignment.

molecular_structure C1 C1 O1 O C1->O1 C2 C2 C1->C2 O6 O C1->O6 O2 O C2->O2 C3 C3 O2->C3 C4 C4 C3->C4 O3 O C4->O3 S S O3->S O4 O S->O4 O5 O S->O5 C5 C5 S->C5 C6 C6 C5->C6 C7 C7 C6->C7 C8 C8 C7->C8 C9 C9 C8->C9 C11 C11 C8->C11 C10 C10 C9->C10 C10->C5 C12 C12 C13 C13 C12->C13 O6->C12

Caption: Molecular structure of Ethyl 2-(2-(tosyloxy)ethoxy)acetate with carbon numbering.

Based on known chemical shift ranges for similar functional groups, the predicted ¹³C NMR spectrum is summarized in the table below.

Carbon AtomFunctional GroupPredicted Chemical Shift (δ, ppm)Rationale
C1Carbonyl (Ester)~170Typical chemical shift for an ester carbonyl carbon.[1]
C2Methylene (-OCH₂COO-)~68Adjacent to an oxygen and the carbonyl group, resulting in a downfield shift.
C3Methylene (-OCH₂CH₂O-)~69Ether methylene carbon, shifted slightly downfield by the adjacent ether oxygen.
C4Methylene (-CH₂OTs)~70Methylene carbon directly attached to the electronegative tosyloxy group, causing a significant downfield shift.
C5Aromatic (C-S)~145Quaternary aromatic carbon attached to the sulfur atom of the tosyl group.
C6, C10Aromatic (ortho to -S)~128Aromatic CH carbons ortho to the sulfonyl group.
C7, C9Aromatic (meta to -S)~130Aromatic CH carbons meta to the sulfonyl group.
C8Aromatic (para to -S)~133Quaternary aromatic carbon para to the sulfonyl group and attached to the methyl group.
C11Methyl (Aromatic-CH₃)~21Methyl carbon attached to the aromatic ring.
C12Methylene (-OCH₂CH₃)~61Methylene carbon of the ethyl ester group, adjacent to an oxygen.[1]
C13Methyl (-OCH₂CH₃)~14Methyl carbon of the ethyl ester group.[1]

Experimental Protocol for ¹³C NMR Data Acquisition

A standardized and meticulously followed protocol is essential for obtaining high-quality and reproducible ¹³C NMR spectra.

Sample Preparation

Proper sample preparation is critical to obtaining a high-resolution spectrum.

Materials:

  • Ethyl 2-(2-(tosyloxy)ethoxy)acetate (approximately 50-100 mg)

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • 5 mm NMR tubes

  • Pasteur pipette

  • Glass wool

Procedure:

  • Weighing: Accurately weigh approximately 50-100 mg of the compound. A higher concentration is generally preferred for ¹³C NMR due to its lower sensitivity compared to ¹H NMR.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure complete dissolution; vortexing may be necessary.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This step is crucial to remove any particulate matter that could degrade the magnetic field homogeneity and broaden the spectral lines.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (50-100 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter cap Cap and Label filter->cap insert Insert Sample into Spectrometer cap->insert lock Lock on Solvent Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire Spectrum shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS (0 ppm) baseline->reference

Caption: Experimental workflow for ¹³C NMR analysis.

NMR Spectrometer Setup and Data Acquisition

The following are general parameters for acquiring a standard proton-decoupled ¹³C NMR spectrum. Instrument-specific parameters may need to be optimized.

  • Insertion and Locking: Carefully insert the NMR tube into the spectrometer. The instrument's field is then "locked" onto the deuterium signal of the solvent (e.g., CDCl₃), which serves as a reference to maintain a stable magnetic field.

  • Shimming: The magnetic field homogeneity is optimized by a process called shimming. This involves adjusting a series of shim coils to minimize magnetic field gradients across the sample, resulting in sharp, well-resolved NMR signals.

  • Acquisition Parameters:

    • Pulse Angle: A 30-45° pulse angle is often used as a compromise between signal intensity and relaxation time, allowing for a faster repetition rate.

    • Spectral Width: A spectral width of approximately 250 ppm is typically sufficient to cover the entire range of carbon chemical shifts in most organic molecules.

    • Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.

    • Relaxation Delay: A relaxation delay of 2-5 seconds between pulses allows for sufficient relaxation of the carbon nuclei, which is important for quantitative analysis, although less critical for routine qualitative spectra.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.

  • Proton Decoupling: Employ broadband proton decoupling to collapse the carbon-proton couplings, resulting in a spectrum of singlets for each carbon.

Data Processing
  • Fourier Transformation: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum via a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the signal of tetramethylsilane (TMS) at 0.00 ppm. If TMS is not added as an internal standard, the residual solvent signal can be used as a secondary reference (e.g., the center peak of the CDCl₃ triplet at 77.16 ppm).

Conclusion: A Powerful Tool for Structural Verification

¹³C NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like ethyl 2-(2-(tosyloxy)ethoxy)acetate. By understanding the fundamental principles of ¹³C NMR and following a systematic approach to spectral interpretation and data acquisition, researchers can confidently verify the structure and purity of their compounds. This guide provides the necessary framework for achieving accurate and reliable ¹³C NMR analysis, thereby supporting the advancement of research and development in the chemical and pharmaceutical sciences.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Breitmaier, E., & Voelter, W. (2000). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. John Wiley & Sons.
  • Field, L. D., Li, H., & Magill, A. M. (2013).
  • PubChem. (n.d.). 2-(2-Hydroxyethoxy)ethyl acetate. Retrieved from [Link]

  • Doc Brown's Chemistry. (2023). Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Ethyl 2-(2-(tosyloxy)ethoxy)acetate as a Versatile PEG Linker

Introduction: The Strategic Importance of PEG Linkers in Modern Bioconjugation In the landscape of drug development, diagnostics, and materials science, polyethylene glycol (PEG) linkers have become indispensable tools.[...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of PEG Linkers in Modern Bioconjugation

In the landscape of drug development, diagnostics, and materials science, polyethylene glycol (PEG) linkers have become indispensable tools.[1] These structures, composed of repeating ethylene oxide units, are prized for their ability to covalently connect two or more molecules, imparting beneficial properties such as enhanced water solubility, reduced immunogenicity, and improved pharmacokinetic profiles.[1][2][3] PEG linkers can be categorized as either polydispersed polymers or monodispersed (discrete) structures, with the latter offering precise control over linker length and molecular weight, a critical factor in optimizing the efficacy of complex biologics like antibody-drug conjugates (ADCs).[2][4]

This guide focuses on a specific, short, discrete PEG linker: Ethyl 2-(2-(tosyloxy)ethoxy)acetate . We will explore its chemical architecture, the mechanistic principles governing its reactivity, and provide detailed protocols for its synthesis and application. This molecule is a powerful heterobifunctional linker, featuring two distinct reactive ends: an ethyl ester, which serves as a protected carboxylic acid, and a tosylate group, which is a highly efficient reactive moiety for coupling with nucleophiles.

Molecular Architecture and Functional Rationale

The utility of Ethyl 2-(2-(tosyloxy)ethoxy)acetate stems from its three core components:

  • The Tosyl (p-toluenesulfonyl) Group (-OTs): The cornerstone of this linker's reactivity. The hydroxyl group of the parent PEG diol is transformed into a tosylate ester. This conversion is strategically critical because the hydroxyl group (-OH) is a very poor leaving group in nucleophilic substitution reactions, whereas the tosylate anion (TsO⁻) is an excellent leaving group.[5][6] Its stability is derived from the resonance delocalization of the negative charge across the sulfonyl group, making the parent carbon atom highly susceptible to nucleophilic attack.[5][7]

  • The Diethylene Glycol Spacer (-OCH₂CH₂OCH₂CH₂-): This hydrophilic chain provides the essential PEG characteristics. It enhances aqueous solubility, provides spatial separation between the conjugated molecules, and offers conformational flexibility, which can be crucial for biological activity (e.g., allowing a drug payload to reach its target site without steric hindrance from the antibody in an ADC).[8]

  • The Ethyl Acetate Group (-CH₂COOEt): This moiety acts as a stable, protected form of a carboxylic acid. It remains unreactive during the initial conjugation via the tosyl group. Post-conjugation, the ethyl ester can be hydrolyzed under acidic or basic conditions to reveal a terminal carboxylic acid, which can then be activated (e.g., with EDC/NHS) for a second coupling reaction with an amine-containing molecule.[9]

Physicochemical Properties
PropertyValue
IUPAC Name Ethyl 2-(2-(tosyloxy)ethoxy)acetate
CAS Number 194870-77-4[10]
Molecular Formula C₁₃H₁₈O₆S
Molecular Weight 302.34 g/mol
Appearance Colorless to pale yellow oil or solid
Solubility Soluble in most organic solvents (DCM, DMF, DMSO, Ethyl Acetate). Limited solubility in water.
Storage Store at -20°C, desiccated, under an inert atmosphere to prevent hydrolysis.[9]

Core Mechanism: Nucleophilic Substitution (S_N2 Reaction)

The primary application of the tosyl-activated linker involves a bimolecular nucleophilic substitution (S_N2) reaction.[5] An electron-rich nucleophile (such as a primary amine, thiol, or azide) attacks the electrophilic carbon atom bonded to the tosylate. The reaction proceeds in a single, concerted step, resulting in the displacement of the stable tosylate anion and the formation of a new covalent bond between the nucleophile and the PEG linker.[5]

Caption: S_N2 mechanism for conjugation of an amine nucleophile.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(2-(tosyloxy)ethoxy)acetate

This protocol describes the activation of the precursor alcohol, Ethyl 2-(2-hydroxyethoxy)acetate, via tosylation.

Materials:

  • Ethyl 2-(2-hydroxyethoxy)acetate (1.0 eq)[11]

  • p-Toluenesulfonyl chloride (TsCl, 1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine or Triethylamine (TEA, 1.5 eq)

  • 4-Dimethylaminopyridine (DMAP, 0.1 eq, optional catalyst)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve Ethyl 2-(2-hydroxyethoxy)acetate (1.0 eq) and DMAP (if used) in anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice bath. This is crucial to control the exothermic reaction and prevent side product formation.[12]

  • Base Addition: Slowly add anhydrous pyridine or TEA (1.5 eq) to the stirred solution. The base acts as an acid scavenger for the HCl generated during the reaction.[13]

  • Tosylation: Add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the cold solution. The reaction mixture may become cloudy.

  • Reaction: Allow the mixture to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir overnight (12-16 hours).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting alcohol spot is consumed.

  • Work-up:

    • Quench the reaction by adding cold water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution, and brine.

    • Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a yellow oil. Purify by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Conjugation to a Primary Amine-Containing Substrate

This protocol details the use of the synthesized linker to conjugate a molecule containing a primary amine (e.g., a peptide, protein, or small molecule).

Materials:

  • Ethyl 2-(2-(tosyloxy)ethoxy)acetate (1.1 eq)

  • Amine-containing substrate (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or DMSO

  • A non-nucleophilic base, such as Diisopropylethylamine (DIPEA, 2.0-3.0 eq)[7]

  • Reaction vial, magnetic stirrer

Procedure:

  • Dissolution: Dissolve the amine-containing substrate (1.0 eq) and Ethyl 2-(2-(tosyloxy)ethoxy)acetate (1.1 eq) in anhydrous DMF. Ensure all components are fully dissolved.

  • Base Addition: Add DIPEA (2.0-3.0 eq) to the reaction mixture. The base neutralizes any acid formed and can deprotonate the amine to increase its nucleophilicity.

  • Reaction: Stir the reaction mixture at room temperature overnight under an inert atmosphere. For less reactive nucleophiles or sterically hindered substrates, the temperature may be elevated (e.g., 40-60°C).[7]

  • Monitoring: Monitor the reaction progress by LC-MS to track the consumption of the starting materials and the formation of the desired product mass.

  • Work-up & Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove DMF and excess base.

    • Dry the organic layer, concentrate, and purify the final conjugate using an appropriate method such as preparative HPLC or flash chromatography.

Protocol 3: Post-Conjugation Deprotection of the Ethyl Ester

This protocol describes the hydrolysis of the ethyl ester to yield a free carboxylic acid, enabling further functionalization.

Materials:

  • PEG-conjugated product from Protocol 2

  • Solvent (e.g., Tetrahydrofuran (THF)/Water mixture)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2-5 eq)

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolution: Dissolve the ethyl ester conjugate in a mixture of THF and water (e.g., 3:1 v/v).

  • Hydrolysis: Add an aqueous solution of LiOH or NaOH to the mixture.

  • Reaction: Stir at room temperature for 2-6 hours, monitoring the reaction by LC-MS for the disappearance of the starting material.

  • Acidification: Once hydrolysis is complete, cool the mixture in an ice bath and carefully acidify to pH 2-3 with 1M HCl.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid-terminated conjugate. This product can now be used in subsequent reactions, for example, by activating the acid with EDC/NHS for coupling to another amine.[9]

Workflow and Applications

The versatility of this linker allows its integration into complex multi-step synthetic pathways for creating advanced therapeutics and materials.

Workflow cluster_phase1 Phase 1: First Conjugation cluster_phase2 Phase 2: Second Conjugation (Optional) A Start: Linker + Amine-Substrate B Protocol 2: Conjugation Reaction (S_N2) A->B C Purification (HPLC / Chromatography) B->C D Intermediate Conjugate (Ester-Terminated) C->D E Protocol 3: Ester Hydrolysis D->E Deprotection F Activation (EDC/NHS) E->F G Couple to 2nd Molecule (e.g., Antibody) F->G H Final Bioconjugate (e.g., ADC) G->H

Caption: General experimental workflow for dual functionalization.

Key Applications:

  • Antibody-Drug Conjugates (ADCs): The linker can attach a potent cytotoxic drug to an antibody, leveraging the PEG spacer to improve solubility and optimize drug release.[3][4][14]

  • PROTACs (Proteolysis-Targeting Chimeras): Used to link a target protein-binding molecule to an E3 ligase ligand, with the PEG chain providing the optimal length and flexibility for ternary complex formation.[7]

  • Surface Modification: Covalently attaching proteins, peptides, or other biomolecules to surfaces like magnetic beads or nanoparticles for diagnostic and purification applications.[15][16]

Conclusion

Ethyl 2-(2-(tosyloxy)ethoxy)acetate is a highly valuable, discrete PEG linker for researchers in chemistry, biology, and materials science. Its well-defined structure and dual-reactive nature, governed by the robust and predictable reactivity of the tosyl group, enable the precise construction of complex molecular architectures. By understanding the underlying chemical principles and following validated protocols, scientists can effectively leverage this linker to advance the development of next-generation therapeutics and functional materials.

References

  • PEG Linkers: Structure, Applications & Contributions. (2023, November 8). Creative PEGWorks. [Link]

  • What are PEG Linkers? Creative Biolabs. [Link]

  • Overview of PEG Linkers & Their Applications. (n.d.). Technology Networks. [Link]

  • PEG (Polyethylene Glycol) Linker Development. FCAD Group. [Link]

  • Tosyl group. In Wikipedia. [Link]

  • Tosylate displacement reaction. (2024, April 6). Reddit. [Link]

  • Mesylates and Tosylates with Practice Problems. Chemistry Steps. [Link]

  • Wang, B., et al. (2007). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 12(3), 518-525. [Link]

  • Fuson, R. C., & Wojcik, B. H. (1932). Ethyl Ethoxyacetate. Organic Syntheses, 12, 34. [Link]

  • Protocol for PEG Acid Reagents. (2024, September 23). AxisPharm. [Link]

  • Bioconjugation application notes. Nordic MAB. [Link]

  • Protocol Tosyl Activated Magnetic Beads. Bioclone. [Link]

  • US Patent No. US20220169604A1. (2022).
  • Experimental Supporting Information. The Royal Society of Chemistry. [Link]

Sources

Application

PEGylation Reactions with Ethyl 2-(2-(tosyloxy)ethoxy)acetate: Application Notes and Protocols

Introduction & Mechanistic Rationale In the rapidly expanding fields of targeted protein degradation (PROTACs), antibody-drug conjugates (ADCs), and small-molecule bioconjugation, the selection of an optimal linker is as...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the rapidly expanding fields of targeted protein degradation (PROTACs), antibody-drug conjugates (ADCs), and small-molecule bioconjugation, the selection of an optimal linker is as critical as the pharmacophore itself. Ethyl 2-(2-(tosyloxy)ethoxy)acetate (CAS: 194870-77-4) serves as a highly versatile, bifunctional PEG1-alkylating reagent[1].

This reagent is engineered with orthogonal reactivity to streamline complex synthetic workflows:

  • Electrophilic Core (Tosylate): The p-toluenesulfonate (tosylate) moiety is an exceptional leaving group. Its resonance-stabilized nature significantly lowers the activation energy required for nucleophilic substitution ( SN​2 ) reactions, making it highly reactive toward primary amines, secondary amines, and phenols[2].

  • Masked Nucleophile/Conjugation Site (Ethyl Ester): The ethyl ester acts as a robust protecting group that easily survives the basic conditions of the initial SN​2 alkylation. Once the linker is installed, the ester can be selectively hydrolyzed under mild conditions to reveal a free carboxylic acid, which is then primed for downstream amide coupling[3].

Physicochemical Properties

To ensure reproducibility and proper handling, the fundamental properties of the reagent are summarized below:

PropertySpecification
Chemical Name Ethyl 2-(2-(tosyloxy)ethoxy)acetate
CAS Number 194870-77-4
Molecular Weight 302.34 g/mol
Molecular Formula C13​H18​O6​S
Appearance Colorless to light yellow viscous liquid
Solubility Soluble in DMF, DMSO, DCM, and Ethyl Acetate
Reactivity Profile Bifunctional: Electrophile (Tosylate) & Protected Carboxylate
Storage Conditions -20 °C, protect from moisture and light

Experimental Workflow

The integration of this PEG1 linker into a target molecule follows a highly predictable, three-stage sequence: Alkylation, Deprotection, and Activation.

G N1 Target Nucleophile (Amine/Phenol) N3 Step 1: SN2 Alkylation (Base, DMF, 50-80°C) N1->N3 N2 Ethyl 2-(2-(tosyloxy)ethoxy)acetate (PEG1-Ester Reagent) N2->N3 N4 PEGylated Ethyl Ester (+130.08 Da Shift) N3->N4 N5 Step 2: Ester Hydrolysis (LiOH, THF/H2O, RT) N4->N5 N6 PEGylated Carboxylic Acid (-28.03 Da Shift) N5->N6 N7 Step 3: Activation (EDC/NHS) N6->N7 N8 Final Bioconjugate (Amide Linkage) N7->N8

Workflow for PEGylation using Ethyl 2-(2-(tosyloxy)ethoxy)acetate.

Validated Experimental Protocols

As a self-validating system, each protocol below includes specific analytical checkpoints to ensure the chemical integrity of the intermediates before proceeding to the next step.

Protocol A: Nucleophilic Substitution ( SN​2 ) Alkylation

Objective: Conjugate the PEG1-ethyl ester linker to a target amine or phenol.

Causality & Design: The choice of anhydrous N,N-Dimethylformamide (DMF) as a polar aprotic solvent is critical. DMF efficiently solvates the counter-cations (e.g., K+ from K2​CO3​ ), leaving the nucleophilic anions "naked" and highly reactive. This maximizes the kinetics of the SN​2 displacement against the tosylate group[4].

Step-by-Step Methodology:

  • Dissolve the target molecule (1.0 mmol) in 5 mL of anhydrous DMF under an inert Argon atmosphere.

  • Add the appropriate base: Use K2​CO3​ or Cs2​CO3​ (3.0 mmol) for phenols; use N,N-Diisopropylethylamine (DIPEA, 3.0 mmol) for amines. Stir at room temperature for 15 minutes to ensure complete deprotonation or free-basing.

  • Add Ethyl 2-(2-(tosyloxy)ethoxy)acetate (1.2 mmol) dropwise to the reaction mixture.

  • Elevate the temperature to 60 °C (for amines) or 80 °C (for phenols) and stir for 12–18 hours.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. Successful displacement is confirmed by the disappearance of the starting material and the emergence of a product peak exhibiting a mass shift of +130.08 Da (corresponding to the net addition of the −CH2​CH2​OCH2​COOEt moiety).

  • Quench the reaction with ice-cold water (15 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Mild Ester Hydrolysis (Deprotection)

Objective: Unmask the carboxylic acid for downstream bioconjugation.

Causality & Design: Lithium Hydroxide ( LiOH ) is specifically selected over Sodium or Potassium Hydroxide. The Li+ cation acts as a mild Lewis acid, coordinating with the carbonyl oxygen of the ester. This increases electrophilicity, allowing the hydroxide nucleophile to attack efficiently at room temperature. This mild environment prevents the unwanted cleavage of newly formed bonds or the epimerization of sensitive chiral centers[3].

Step-by-Step Methodology:

  • Dissolve the PEGylated Ethyl Ester intermediate (1.0 mmol) in 6 mL of a THF/Water mixture (3:1 v/v).

  • Add LiOH⋅H2​O (2.5 mmol) in one single portion.

  • Stir the mixture vigorously at room temperature for 2–4 hours.

  • Self-Validation Checkpoint: Analyze via LC-MS. Successful hydrolysis is indicated by a mass shift of -28.03 Da (loss of the ethyl group, −CH2​CH3​ , and addition of a proton). On normal-phase TLC, the product will exhibit significantly increased polarity (lower Rf​ value).

  • Acidify the reaction mixture to pH 3–4 using 1 M HCl to protonate the carboxylate.

  • Extract the aqueous layer with Dichloromethane (3 x 15 mL), dry over Na2​SO4​ , and concentrate to yield the free carboxylic acid.

Protocol C: NHS Activation and Amide Coupling

Objective: Conjugate the PEGylated acid to a target protein, antibody, or secondary amine.

Causality & Design: EDC is a zero-length crosslinker that activates the carboxylate to an unstable O-acylisourea intermediate. The immediate addition of N-Hydroxysuccinimide (NHS) converts this into a semi-stable NHS-ester. This intermediate is highly resistant to spontaneous aqueous hydrolysis but remains exceptionally reactive toward primary amines (e.g., lysine residues on proteins), ensuring a high-yielding amide bond formation[5].

Step-by-Step Methodology:

  • Dissolve the PEGylated Carboxylic Acid (1.0 mmol) in 5 mL of anhydrous DCM.

  • Add EDC·HCl (1.5 mmol) and NHS (1.5 mmol), followed by DIPEA (2.0 mmol). Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: The formation of the NHS ester can be confirmed by LC-MS (mass shift of +97.02 Da from the acid) and the appearance of characteristic NHS ester carbonyl stretches (~1740 and ~1810 cm−1 ) in FT-IR spectroscopy.

  • Add the target amine (1.2 mmol). If conjugating to a protein, evaporate the DCM, reconstitute the NHS-ester in DMSO, and add it dropwise to the protein suspended in a bioconjugation buffer (e.g., PBS, pH 7.5–8.0). Stir for an additional 4–12 hours.

  • Purify the final bioconjugate via preparative HPLC (for small molecules) or size-exclusion chromatography/dialysis (for proteins).

References

  • On the Viability of Tadalafil-Based 18F-Radiotracers for In Vivo PET Imaging (Tosylate Displacement Methodologies) Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Regioselective Synthesis of a Family of β-Lactams Bearing a Triazole Moiety (Mild Ethyl Ester Hydrolysis Protocols) Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Organic & Biomolecular Chemistry: Tosylate Displacement and Deprotection Strategies Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

Method

Application Notes and Protocols: Reaction Mechanisms Involving Ethyl 2-(2-(tosyloxy)ethoxy)acetate

For Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 2-(2-(tosyloxy)ethoxy)acetate is a bifunctional organic molecule engineered for versatility in advanced chemical synthesis. Its structure inc...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(2-(tosyloxy)ethoxy)acetate is a bifunctional organic molecule engineered for versatility in advanced chemical synthesis. Its structure incorporates an ethyl acetate moiety, an ether linkage, and, most critically, a primary p-toluenesulfonate (tosylate) group. The tosylate is an exceptional leaving group, rendering the terminal carbon atom highly electrophilic and susceptible to a variety of nucleophilic attacks. This guide provides a detailed exploration of the principal reaction mechanisms involving this reagent, focusing on nucleophilic substitution and its application in constructing complex molecular architectures. We will delve into the causality behind experimental design, provide field-proven protocols, and offer a mechanistic framework to empower researchers in leveraging this compound's full synthetic potential.

Part 1: Core Chemical Principles & Mechanistic Framework

The Decisive Role of the Tosylate Group

In organic synthesis, the conversion of a poor leaving group into an excellent one is a foundational strategy for activating a molecule for subsequent reactions. The hydroxyl group (-OH) is a notoriously poor leaving group due to the high basicity of its corresponding hydroxide anion (OH⁻). The p-toluenesulfonyl (tosyl) group's primary function is to overcome this limitation.[1]

When an alcohol, in this case, the hydroxyl precursor to our title compound, is treated with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine, the hydroxyl group is converted into a tosylate ester (-OTs). The efficacy of the tosylate anion as a leaving group is derived from its exceptional stability. This stability arises from the delocalization of the negative charge through resonance across the three oxygen atoms of the sulfonyl group and the aromatic ring.[1] The conjugate acid, p-toluenesulfonic acid, has a pKa of approximately -2.8, underscoring the tosylate anion's stability compared to the hydroxide ion (from water, pKa 15.7).[1] This vast difference in basicity is the thermodynamic driving force that makes tosylates highly reactive in substitution reactions.

The S_N2 Pathway: The Predominant Reaction Mechanism

Given that the tosylate group in Ethyl 2-(2-(tosyloxy)ethoxy)acetate is attached to a primary carbon, the dominant reaction mechanism upon interaction with a nucleophile is the bimolecular nucleophilic substitution (S_N2) reaction.

Key Characteristics of the S_N2 Reaction:

  • Concerted Mechanism: The reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (tosylate) departs.

  • Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the leaving group. This leads to an inversion of stereochemistry at the reaction center. While the specific carbon in the title compound is not a stereocenter, this principle is fundamental to the S_N2 mechanism.[1]

  • Dependence on Substrate and Nucleophile: The reaction rate is dependent on the concentration of both the substrate (Ethyl 2-(2-(tosyloxy)ethoxy)acetate) and the nucleophile. Steric hindrance around the electrophilic carbon can impede the reaction; however, as a primary tosylate, the substrate is ideally suited for this pathway.[2]

workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification A Dissolve Substrate in Anhydrous DMF B Add Nucleophile (e.g., NaN3, 1.5 eq) A->B C Heat to 70-80 °C B->C D Monitor by TLC C->D E Cool and Quench with Water D->E Reaction Complete F Extract with Organic Solvent E->F G Wash with Brine F->G H Dry, Filter, Concentrate G->H I Column Chromatography (if necessary) H->I

Sources

Application

Application Notes and Protocols for the Analytical Characterization of Ethyl 2-(2-(tosyloxy)ethoxy)acetate

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 2-(2-(tosyloxy)ethoxy)acetate is a key intermediate in the synthesis of various organic molecules, including active pharmaceutical ingred...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(2-(tosyloxy)ethoxy)acetate is a key intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). Its purity and characterization are of paramount importance to ensure the quality, safety, and efficacy of the final product. This guide provides a comprehensive overview of the analytical techniques and detailed protocols for the thorough characterization of Ethyl 2-(2-(tosyloxy)ethoxy)acetate. The methodologies described herein are designed to be robust and self-validating, providing a framework for researchers and quality control analysts in the pharmaceutical and chemical industries.

The structure of Ethyl 2-(2-(tosyloxy)ethoxy)acetate, containing a tosyl group, an ether linkage, and an ester functional group, dictates the selection of appropriate analytical techniques. This document will delve into the application of High-Performance Liquid Chromatography (HPLC) for purity and impurity profiling, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation and fragmentation analysis, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group identification.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds like Ethyl 2-(2-(tosyloxy)ethoxy)acetate. A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate the main component from its potential impurities, which may include starting materials, by-products, and degradation products.

Rationale for Method Selection

A C18 stationary phase is selected for its versatility and effectiveness in retaining moderately polar compounds like the target analyte. A gradient elution is employed to ensure the efficient elution of both polar and non-polar impurities. UV detection is suitable due to the presence of the aromatic tosyl group, which exhibits strong UV absorbance.[1]

Experimental Protocol: RP-HPLC

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV detector.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-20 min: 30-80% B; 20-25 min: 80% B; 25.1-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of the sample in 1 mL of Acetonitrile/Water (1:1 v/v).
Potential Impurities
  • Starting Materials: 2-(2-ethoxyethoxy)ethanol, p-toluenesulfonyl chloride

  • By-products: Di-tosylated species, products of hydrolysis (p-toluenesulfonic acid and 2-(2-ethoxyethoxy)ethanol)

  • Degradation Products: Hydrolysis of the ester or tosyl group under acidic or basic conditions.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (if necessary) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Purity & Impurities Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for HPLC purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous identification and structural confirmation of Ethyl 2-(2-(tosyloxy)ethoxy)acetate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Rationale for NMR Analysis

The distinct chemical structure of the molecule allows for the clear assignment of protons and carbons. The aromatic protons of the tosyl group, the methylene protons of the ethoxy and acetate moieties, and the ethyl group protons will all have characteristic chemical shifts and coupling patterns.

Predicted ¹H and ¹³C NMR Data

Based on the analysis of similar structures, the following chemical shifts can be predicted.[2]

Table of Predicted ¹H NMR Chemical Shifts (in CDCl₃):

ProtonsMultiplicityApproximate Chemical Shift (ppm)
Aromatic (tosyl)d~7.8
Aromatic (tosyl)d~7.3
-OCH₂- (tosyl)t~4.2
-OCH₂- (acetate)t~3.7
-OCH₂CH₂O-m~3.6
-COOCH₂CH₃q~4.1
-CH₃ (tosyl)s~2.4
-COOCH₂CH₃t~1.2

Table of Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

CarbonApproximate Chemical Shift (ppm)
C=O (ester)~169
Aromatic (tosyl, C-S)~145
Aromatic (tosyl, C-CH₃)~133
Aromatic (tosyl, CH)~130, ~128
-OCH₂- (tosyl)~69
-OCH₂- (acetate)~68
-OCH₂CH₂O-~70
-COOCH₂CH₃~61
-CH₃ (tosyl)~22
-COOCH₂CH₃~14
Experimental Protocol: NMR

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve approximately 10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to an NMR tube.

Acquisition Parameters:

  • Acquire ¹H and ¹³C spectra at room temperature.

  • Use standard pulse programs for both acquisitions.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is used to determine the molecular weight of Ethyl 2-(2-(tosyloxy)ethoxy)acetate and to study its fragmentation pattern, which can further confirm its structure.

Rationale for MS Technique

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like the target compound, and it typically produces the protonated molecule [M+H]⁺ or other adducts, allowing for straightforward molecular weight determination.

Experimental Protocol: LC-MS

Instrumentation:

  • Liquid chromatograph coupled to a mass spectrometer with an ESI source.

LC Conditions:

  • Use the same HPLC conditions as described in Section 1.2.

MS Conditions:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Scan Range m/z 50-500

Expected Ion:

  • Molecular Weight: C₁₃H₁₈O₆S = 318.34 g/mol

  • Expected [M+H]⁺ ion: m/z 319.09

Fragmentation Pathway

Fragmentation_Pathway M [M+H]⁺ m/z 319.09 F1 Loss of CH₃CH₂OH [M+H - 46]⁺ m/z 273.06 M->F1 F2 Loss of C₂H₄O [M+H - 44]⁺ m/z 275.07 M->F2 F3 Tosyl group [C₇H₇SO₂]⁺ m/z 155.02 M->F3 F4 Tropylium ion [C₇H₇]⁺ m/z 91.05 F3->F4

Caption: Proposed ESI-MS fragmentation pathway.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in Ethyl 2-(2-(tosyloxy)ethoxy)acetate.

Rationale for FTIR Analysis

The presence of the sulfonyl (S=O), ester (C=O), and ether (C-O) groups will give rise to strong, characteristic absorption bands in the IR spectrum.

Experimental Protocol: FTIR

Instrumentation:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Place a small amount of the solid or liquid sample directly on the ATR crystal.

Data Acquisition:

  • Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Perform background subtraction using the clean ATR crystal.

Expected Characteristic FTIR Absorption Bands
Functional GroupWavenumber (cm⁻¹)Intensity
C-H (aromatic)3100-3000Medium
C-H (aliphatic)3000-2850Medium
C=O (ester)~1750Strong
S=O (sulfonyl)~1350 and ~1170Strong
C-O (ester)~1240Strong
C-O (ether)~1100Strong

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of Ethyl 2-(2-(tosyloxy)ethoxy)acetate. The combination of HPLC for purity assessment, NMR for structural elucidation, MS for molecular weight confirmation, and FTIR for functional group identification ensures a thorough understanding of the molecule's identity and quality. These protocols are designed to be a starting point and may require optimization based on the specific instrumentation and laboratory conditions. Adherence to these scientifically sound analytical practices is crucial for ensuring the integrity of research and the quality of pharmaceutical products.

References

  • PubMed. A direct HPLC method for the resolution of glycidyl tosylate and glycidyl 3-nitrobenzenesulphonate enantiomers. Available from: [Link]

  • ResearchGate. Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. Available from: [Link]

  • ResearchGate. A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients. Available from: [Link]

  • PubChem. Ethyl 2-ethoxy-2-hydroxyacetate. Available from: [Link]

  • NIST WebBook. 2-[2-[2-[2-(2-Acetyloxyethoxy)ethoxy]ethoxy]ethoxy]ethyl acetate. Available from: [Link]

  • The Royal Society of Chemistry. Ambient and aerobic carbon-carbon bond cleavage toward α-ketoester synthesis by transition-metal-free photocatalysis. Available from: [Link]

  • Organic Syntheses. ETHYL ETHOXYACETATE. Available from: [Link]

  • NIST WebBook. 2-[2-(2-Ethoxyethoxy)ethoxy]ethyl acetate. Available from: [Link]

  • PubChem. 2-(2-(2-Methoxyethoxy)ethoxy)ethyl acetate. Available from: [Link]

  • ResearchGate. Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Available from: [Link]

  • Walisongo Journal of Chemistry. STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2-METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Available from: [Link]

  • White Rose Research Online. The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE. Available from: [Link]

  • SpectraBase. 2-(2-Ethoxyethoxy)ethyl 2,2,2-trifluoroacetate - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

  • University of Tartu. Ethyl acetate - Database of ATR-FT-IR spectra of various materials. Available from: [Link]

  • Scribd. FTIR Analysis of Ethyl Ethanoate. Available from: [Link]

  • Doc Brown's Advanced Organic Chemistry. Interpreting the mass spectrum of ethyl ethanoate (ethyl acetate). Available from: [Link]

Sources

Method

Application Note: GC-MS Analysis of Ethyl 2-(2-(tosyloxy)ethoxy)acetate

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Analytical Chemists, PROTAC Researchers, and API Development Scientists Compound: Ethyl 2-(2-(tosyloxy)ethoxy)acetate (Chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Analytical Chemists, PROTAC Researchers, and API Development Scientists Compound: Ethyl 2-(2-(tosyloxy)ethoxy)acetate (Chemical Formula: C13​H18​O6​S , MW: 302.34 g/mol )

Introduction & Analytical Challenges

Ethyl 2-(2-(tosyloxy)ethoxy)acetate is a highly versatile heterobifunctional linker widely utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs). Featuring an ethyl ester on one terminus and a p-toluenesulfonate (tosylate) leaving group on the other, it enables orthogonal bioconjugation strategies.

However, the mass spectrometric characterization of tosylates via Gas Chromatography-Mass Spectrometry (GC-MS) presents a significant analytical hurdle. Tosylate esters are intrinsically thermally labile[1]. When exposed to the high temperatures (>250°C) and active silanol sites typical of conventional hot split/splitless GC inlets, pseudocyclic and linear tosylates undergo rapid thermal degradation and β -elimination[2]. This dehydrotosylation pathway artificially generates p-toluenesulfonic acid (TsOH) and vinyl ether artifacts, destroying the structural integrity of the analyte before it even reaches the chromatographic column.

To ensure scientific integrity and accurate structural elucidation , this application note details a specialized GC-MS methodology utilizing Cool On-Column (COC) injection . By bypassing the vaporization chamber and depositing the sample directly onto the column at a low temperature, thermal shock is eliminated, allowing for the intact volatilization and accurate EI-MS fragmentation of the linker[3].

Mechanistic Insights: Inlet Causality & Structural Integrity

Understanding the causality between instrument geometry, temperature, and molecular stability is critical. In a standard hot inlet, the thermal energy exceeds the activation barrier for the cleavage of the polarized C−O−S bond.

Thermal_Logic Molecule Ethyl 2-(2-(tosyloxy)ethoxy)acetate (Thermally Labile Linker) HotInlet Hot Split/Splitless Inlet (>250°C + Active Glass Wool) Molecule->HotInlet COCInlet Cool On-Column (COC) Inlet (<50°C Initial Temp) Molecule->COCInlet Degradation Catalytic/Thermal Degradation (Dehydrotosylation) HotInlet->Degradation Intact Intact Volatilization (Direct Column Deposition) COCInlet->Intact Artifacts Artifact Peaks Detected: Alkenes + TsOH (m/z 173) Degradation->Artifacts Accurate Accurate MS Spectra Intact Fragments (m/z 91, 155) Intact->Accurate

Figure 1: Causality of GC inlet temperature on the structural integrity of tosylate compounds.

By utilizing a COC inlet, the sample is introduced as a liquid directly into a deactivated retention gap. The temperature is then programmed to rise alongside the oven temperature (Track Oven mode), allowing the solvent to evaporate gently and the analyte to partition into the stationary phase without experiencing sudden thermal degradation[3].

Experimental Design & Quantitative Parameters

To achieve optimal separation and detection, the GC-MS system must be configured to minimize residence time in the high-temperature zones while maintaining sufficient chromatographic resolution.

Table 1: Optimized GC-MS Instrument Parameters

ParameterSetting / ValueRationale
Inlet Type Cool On-Column (COC)Prevents thermal degradation of the tosylate group prior to separation[3].
Injection Volume 1.0 µLBalances MS sensitivity with capillary column capacity.
Carrier Gas Helium (99.999%), 1.0 mL/minConstant flow mode ensures reproducible retention times.
Column DB-5MS (30 m × 0.25 mm × 0.25 µm)Non-polar, low-bleed stationary phase minimizes active site interactions.
Oven Program 40°C (2 min) 15°C/min to 280°C (5 min)Rapid elution through the high-temperature zone minimizes on-column degradation.
Transfer Line Temp 250°CKept slightly below max oven temp to protect the MS source from thermal bleed.
Ion Source Temp 230°CStandard for Electron Ionization (EI); sufficient to prevent condensation.
Ionization Energy 70 eV (EI)Standard energy for reproducible, library-searchable fragmentation.
Mass Range 40 – 400 amuCaptures all relevant fragments (m/z 45 to 302).

Self-Validating Analytical Protocol

This protocol is designed as a self-validating system . It includes a mandatory System Suitability Test (SST) that mathematically verifies the inertness of the GC flow path before sample data is accepted.

Step 1: Sample Preparation
  • Accurately weigh 1.0 mg of Ethyl 2-(2-(tosyloxy)ethoxy)acetate.

  • Dissolve the standard in 1.0 mL of anhydrous, GC-grade Dichloromethane (DCM) to yield a 1 mg/mL stock solution.

  • Dilute the stock solution 1:100 in DCM to prepare a 10 µg/mL working solution. Note: DCM is chosen for its low boiling point (39.6°C), which is ideal for the 40°C initial COC oven temperature.

Step 2: System Suitability Testing (SST)
  • Inject 1.0 µL of the 10 µg/mL working solution using the COC inlet.

  • Acquire the EI-MS spectrum across the eluting peak.

  • Calculate the Degradation Index (DI): Extract the ion chromatograms (EIC) for m/z 173 (representing the artifact TsOH) and m/z 155 (representing the intact tosyl cation).

    DI=Peak Area of m/z 155Peak Area of m/z 173​
  • Validation Gate:

    • If DI<0.05 : The system is highly inert. Proceed to sample analysis.

    • If DI≥0.05 : Thermal degradation is occurring. Do not proceed. Trim 10 cm from the front of the retention gap, verify the COC needle alignment, and repeat the SST.

Step 3: Data Acquisition & Fragment Mapping

Once the system is validated, inject the unknown samples. Identify the target compound by matching the retention time and the diagnostic fragmentation pattern outlined in Table 2.

Table 2: Diagnostic EI-MS Fragments for Ethyl 2-(2-(tosyloxy)ethoxy)acetate

m/z ValueIon AssignmentDiagnostic Significance
91 [C7​H7​]+ (Tropylium)Base peak; confirms the presence of the p-toluenesulfonyl aromatic ring.
155 [CH3​C6​H4​SO2​]+ (Tosyl cation)Direct confirmation of the intact tosylate leaving group.
147 [C7​H13​O3​]+ Represents the intact PEG-acetate chain after the loss of the tosyl radical.
103 [CH2​COOCH2​CH3​]+ Confirms the ethyl acetate functional group on the opposite terminus.

Analytical Workflow Visualization

GCMS_Workflow A 1. Sample Prep (DCM, 10 µg/mL) B 2. COC Injection (1 µL, Track Oven) A->B C 3. Capillary GC (DB-5MS, 15°C/min) B->C D 4. EI-MS (70 eV, 40-400 amu) C->D E 5. Data Validation (DI < 0.05) D->E

Figure 2: Step-by-step self-validating GC-MS workflow for thermally labile tosylate linkers.

Conclusion

The GC-MS analysis of Ethyl 2-(2-(tosyloxy)ethoxy)acetate requires a deliberate departure from standard GC methodologies due to the thermal lability of the sulfonate ester bond. By implementing a Cool On-Column (COC) injection strategy and enforcing a strict, self-validating Degradation Index (DI) check, analytical chemists can confidently bypass thermal artifacts. This ensures the structural integrity of the PROTAC linker is preserved, yielding accurate, reproducible mass spectral data critical for downstream drug development and quality control.

References

  • Beilstein Journal of Organic Chemistry. "Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation." Beilstein J. Org. Chem. (2019). Available at:[Link]

  • The Royal Society of Chemistry. "Supporting Information: GC-MS analysis of labeled Epicedrol and tosylate derivatives." RSC Advances. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Yield of Ethyl 2-(2-(tosyloxy)ethoxy)acetate

Welcome to the Technical Support Center for the synthesis of Ethyl 2-(2-(tosyloxy)ethoxy)acetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 2-(2-(tosyloxy)ethoxy)acetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthetic step. Here, we address common challenges and provide in-depth, field-proven insights to enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My tosylation reaction is incomplete, resulting in a low yield of Ethyl 2-(2-(tosyloxy)ethoxy)acetate. What are the likely causes and how can I fix this?

A1: Incomplete tosylation is a frequent issue. The primary culprits are often related to reagent quality, reaction conditions, or the inherent reactivity of the starting material.

Core Causality: The reaction involves the nucleophilic attack of the hydroxyl group of Ethyl 2-(2-hydroxyethoxy)acetate on the sulfur atom of p-toluenesulfonyl chloride (TsCl).[1] Pyridine or another amine base acts as a catalyst and an acid scavenger for the HCl generated.[2][3] Any factor that impedes this process will lead to an incomplete reaction.

Troubleshooting Steps & Explanations:

  • Reagent Purity and Stoichiometry:

    • Moisture is the Enemy: The starting alcohol, solvent, and base must be anhydrous.[4][5] Water can hydrolyze TsCl and compete with the alcohol, reducing the effective concentration of your tosylating agent.

      • Protocol: Dry your solvent (e.g., dichloromethane, DCM) over a suitable drying agent like calcium hydride.[5] Ensure your amine base (e.g., pyridine or triethylamine) is freshly distilled or from a sealed, dry bottle. Dry glassware thoroughly in an oven before use.[4][6]

    • TsCl Quality: p-Toluenesulfonyl chloride can degrade over time, especially if exposed to moisture. Use fresh or recently purified TsCl for best results.[4]

    • Stoichiometry: A slight excess of TsCl (1.1-1.5 equivalents) is often used to drive the reaction to completion.[7][8]

  • Reaction Temperature and Time:

    • Initial Cooling: The reaction is typically started at 0 °C to control the initial exothermic reaction and minimize side reactions.[5][7][8]

    • Warming to Room Temperature: Allowing the reaction to slowly warm to room temperature and stir for several hours (or even overnight) is common practice to ensure completion.[8][9]

    • Monitoring is Key: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting alcohol.[4] This is the most reliable way to determine if the reaction is complete.

  • Choice of Base:

    • Pyridine is a common choice as it acts as both a base and a nucleophilic catalyst.[3]

    • Triethylamine (TEA) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) can also be effective.[7] DMAP is a more potent nucleophilic catalyst.

Workflow for Optimizing an Incomplete Tosylation:

Caption: Troubleshooting workflow for incomplete tosylation reactions.

Q2: I'm observing a significant amount of a chlorinated byproduct instead of my desired tosylate. What is happening and how can I prevent this?

A2: The formation of an alkyl chloride is a known side reaction in tosylations, particularly with certain substrates.[7]

Mechanistic Insight: The tosylate group is an excellent leaving group.[10][11] The chloride ion (Cl-), generated from TsCl and present as the counter-ion of the protonated amine base (e.g., pyridinium hydrochloride), can act as a nucleophile and displace the newly formed tosylate group in an S_N2 reaction. This results in the corresponding alkyl chloride.[7]

Factors Influencing Chloride Formation:

  • Substrate Structure: Primary alcohols that can stabilize a positive charge in the transition state (e.g., benzylic or allylic alcohols) are more susceptible to this side reaction.[7] While Ethyl 2-(2-hydroxyethoxy)acetate is a primary alcohol, the ether linkage may have a modest electronic effect.

  • Reaction Conditions:

    • Prolonged reaction times and elevated temperatures can favor the S_N2 displacement by chloride.

    • High concentrations of chloride ions will also increase the rate of this side reaction.

Strategies to Minimize Alkyl Chloride Formation:

  • Control Reaction Time and Temperature: Monitor the reaction closely by TLC. Once the starting alcohol is consumed, proceed with the workup promptly to avoid prolonged exposure of the product to the reaction conditions.[4]

  • Alternative Sulfonylating Agents: If chloride formation is a persistent issue, consider using a tosylating agent that does not introduce chloride ions, such as p-toluenesulfonic anhydride (Ts₂O).

  • Amine-Free Conditions: Certain methods utilize alternative bases or catalysts that avoid the formation of amine hydrochlorides.[12]

Q3: My workup procedure seems to be causing a loss of product. What is a robust protocol for isolating Ethyl 2-(2-(tosyloxy)ethoxy)acetate?

A3: A well-executed workup is critical for maximizing yield and purity. The goal is to remove the excess reagents, the amine hydrochloride salt, and any aqueous-soluble impurities.

Standard Workup Protocol:

  • Quenching: Once the reaction is complete, cool the reaction mixture in an ice bath and quench by slowly adding cold water.[4]

  • Extraction: Transfer the mixture to a separatory funnel. If using DCM, the organic layer will be the bottom layer. Separate the layers. Extract the aqueous layer with additional DCM (or another suitable organic solvent like ethyl acetate) to recover any dissolved product.[13]

  • Washing: Combine the organic extracts and wash sequentially with:

    • Cold, dilute HCl (e.g., 1 M): This step is crucial to remove the excess amine base (pyridine, TEA, DMAP) by converting it into its water-soluble protonated salt.[4]

    • Saturated aqueous NaHCO₃ solution: This neutralizes any remaining acidic components.

    • Brine (saturated aqueous NaCl): This helps to remove the bulk of the dissolved water from the organic layer.[4]

  • Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4]

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[4][8]

Data Summary for a Typical Tosylation Reaction:

ParameterRecommended ValueRationale
Starting Alcohol 1.0 eq.The limiting reagent.
p-Toluenesulfonyl Chloride (TsCl) 1.2 - 1.5 eq.Drives the reaction to completion.[7][8]
Base (Pyridine or TEA) 1.5 - 2.0 eq.Acts as a catalyst and acid scavenger.[8]
Solvent Anhydrous DCM or THFInert and keeps reagents in solution.[8]
Temperature 0 °C to Room TemperatureControls exotherm and ensures completion.[5][7][8]
Reaction Time 4 - 18 hours (Monitor by TLC)Varies depending on substrate reactivity.[8][9]
Q4: How do I effectively purify the crude Ethyl 2-(2-(tosyloxy)ethoxy)acetate after workup?

A4: The primary method for purifying the crude product is flash column chromatography on silica gel.

Purification Protocol:

  • Choosing an Eluent System: The goal is to find a solvent system that provides good separation between your product and any remaining impurities.

    • The starting alcohol is significantly more polar than the tosylated product.

    • A common eluent system is a mixture of hexanes and ethyl acetate.[4] Start with a low polarity mixture (e.g., 9:1 or 4:1 Hexanes:Ethyl Acetate) and gradually increase the polarity if needed.

  • Running the Column:

    • Dissolve the crude product in a minimal amount of the eluent or DCM.

    • Load the solution onto a pre-packed silica gel column.

    • Elute with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Combining and Concentrating: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Ethyl 2-(2-(tosyloxy)ethoxy)acetate.

TLC Analysis Visualization:

Caption: Idealized TLC plate showing the conversion of starting material to the less polar tosylate product.

By systematically addressing these common issues, you can significantly improve the yield and purity of your Ethyl 2-(2-(tosyloxy)ethoxy)acetate synthesis.

References

  • TsCl/Pyridine: Alcohol to Tosylate (ROTs) + What Happens Next (SN2 vs E2). [Link]

  • What is the mechanism for the following alcohol with p-TsCl/pyridine followed by addition of a strong base. Homework.Study.com. [Link]

  • The Role of TSCL and Pyridine in Organic Chemistry. Oreate AI Blog. [Link]

  • Tosylation of Alcohols with Pyridine. Reddit. [Link]

  • Reactions of Alcohols. Chemistry LibreTexts. [Link]

  • Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. PMC. [Link]

  • Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. [Link]

  • Tosylation Reaction Procedure and Analysis. Scribd. [Link]

  • N-[2-(2-Chloroethoxy)ethyl]acetamide. Organic Syntheses Procedure. [Link]

  • EXPERIMENTAL SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

  • Alcohol to Tosylate using Tosyl Cl, base. Organic Synthesis. [Link]

  • Tosylates And Mesylates. Master Organic Chemistry. [Link]

  • Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Semantic Scholar. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Decomposition of Ethyl 2-(2-(tosyloxy)ethoxy)acetate

Welcome to the technical support guide for Ethyl 2-(2-(tosyloxy)ethoxy)acetate. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile but sensitive intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Ethyl 2-(2-(tosyloxy)ethoxy)acetate. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile but sensitive intermediate. Our goal is to provide you with expert insights and actionable troubleshooting strategies to mitigate decomposition, ensuring the integrity of your experiments and the reliability of your results.

Section 1: Understanding the Inherent Reactivity of the Molecule

Q1: What are the primary reactive sites on Ethyl 2-(2-(tosyloxy)ethoxy)acetate that contribute to its decomposition?

A1: The structure of Ethyl 2-(2-(tosyloxy)ethoxy)acetate contains two primary sites susceptible to chemical transformation, which dictates its utility as well as its instability.

  • The Tosylate Group (-OTs): The p-toluenesulfonate (tosylate) is an excellent leaving group because its negative charge is stabilized through resonance across the sulfonyl group's oxygen atoms.[1][2] This makes the adjacent carbon atom (Cα) highly electrophilic and susceptible to attack by even weak nucleophiles. This reactivity is the intended purpose of converting an alcohol to a tosylate—to facilitate subsequent substitution or elimination reactions.[3]

  • The Ester Group (-COOEt): The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions. The carbonyl carbon is electrophilic and can be attacked by nucleophiles, most commonly water or hydroxide ions.

Understanding these two "hot spots" is the foundation for troubleshooting any unexpected decomposition.

cluster_molecule Ethyl 2-(2-(tosyloxy)ethoxy)acetate cluster_sites TsO TsO C1 CH₂ TsO->C1 O1 O C1->O1 site1 Excellent Leaving Group (Electrophilic Carbon) C1->site1 C2 CH₂ O1->C2 O2 O C2->O2 C3 CH₂ O2->C3 C4 C=O C3->C4 O3 O C4->O3 site2 Ester Hydrolysis Site C4->site2 C5 CH₂CH₃ O3->C5

Caption: Key reactive sites promoting decomposition.

Section 2: Common Decomposition Pathways and Mechanisms

Q2: My sample shows multiple new spots on TLC and has a complex NMR spectrum. What are the likely decomposition reactions occurring?

A2: The degradation of Ethyl 2-(2-(tosyloxy)ethoxy)acetate typically proceeds via one or more of the following pathways, often in competition. The prevailing pathway is highly dependent on the reaction or storage conditions (e.g., presence of nucleophiles, water, acid/base traces, and temperature).

  • Pathway A: Nucleophilic Substitution (SN2): This is the most common decomposition route for primary tosylates. A nucleophile (Nu⁻) attacks the electrophilic carbon adjacent to the tosylate, displacing the stable tosylate anion. Common nucleophiles include halide ions (e.g., Cl⁻ from tosyl chloride), water, or residual alcohol from the starting material.[3][4]

  • Pathway B: Hydrolysis:

    • Tosylate Hydrolysis: Water can act as a nucleophile, converting the tosylate back to the parent alcohol, Ethyl 2-(2-hydroxyethoxy)acetate, and generating p-toluenesulfonic acid (TsOH) as a byproduct.[5][6]

    • Ester Hydrolysis: The TsOH generated from tosylate hydrolysis creates an acidic environment that can catalyze the hydrolysis of the ethyl ester group, yielding 2-(2-(tosyloxy)ethoxy)acetic acid and ethanol.

  • Pathway C: Intramolecular Cyclization: The ether oxygen within the molecule can act as an internal nucleophile, attacking the carbon bearing the tosylate. This SN2-type reaction would lead to the formation of a stable, six-membered 1,4-dioxane derivative and displace the tosylate group. This is a significant and often overlooked side reaction.

cluster_pathways Decomposition Pathways start Ethyl 2-(2-(tosyloxy)ethoxy)acetate sub Nucleophilic Substitution (SN2) (e.g., with Cl⁻) start->sub Nu⁻ (e.g., Cl⁻) hyd Hydrolysis (H₂O) start->hyd H₂O cyc Intramolecular Cyclization start->cyc Intramolecular sub_prod Product: Ethyl 2-(2-chloroethoxy)acetate + TsO⁻ sub->sub_prod hyd_prod1 Product: Ethyl 2-(2-hydroxyethoxy)acetate + TsOH hyd->hyd_prod1 cyc_prod Product: Ethyl 2-(1,4-dioxan-2-yl)acetate + TsO⁻ cyc->cyc_prod hyd_prod2 Product: 2-(2-(tosyloxy)ethoxy)acetic acid + EtOH hyd_prod1->hyd_prod2 Acid-catalyzed (from TsOH)

Caption: Competing decomposition pathways.

Section 3: Troubleshooting Guide for Synthesis, Work-up, and Storage

Q3: During the synthesis from Ethyl 2-(2-hydroxyethoxy)acetate and tosyl chloride, my yield is low and I've isolated unexpected byproducts. What went wrong?

A3: This is a frequent issue stemming from the quality of reagents and reaction conditions. Tosylation reactions require careful control to prevent side reactions.[5]

Observed Issue Probable Cause Recommended Solution & Rationale
Significant starting alcohol remains 1. Hydrolyzed Tosyl Chloride (TsCl): Old or improperly stored TsCl reacts with ambient moisture to form unreactive p-toluenesulfonic acid.[5] 2. Wet Solvent/Base: Water in the solvent (e.g., DCM, pyridine) will preferentially react with TsCl, consuming it before it can react with your alcohol.[5]Solution: Use freshly opened or recrystallized TsCl. Ensure all solvents and bases (e.g., pyridine, triethylamine) are rigorously dried over molecular sieves or distilled prior to use. Perform the reaction under an inert atmosphere (N₂ or Ar) to exclude moisture.
Formation of Ethyl 2-(2-chloroethoxy)acetate Nucleophilic Chloride: When using pyridine or triethylamine as a base, a hydrochloride salt (e.g., pyridinium hydrochloride) precipitates.[5] The chloride ion (Cl⁻) from this salt is a competent nucleophile that can displace the newly formed tosylate group, especially at elevated temperatures or with prolonged reaction times.[4][7]Solution: Perform the reaction at 0°C to minimize the rate of the competing SN2 reaction. Monitor the reaction closely by TLC and perform work-up as soon as the starting material is consumed. If the chloride byproduct is a persistent issue, consider a non-nucleophilic base like 2,6-lutidine.
Product decomposes during aqueous work-up Hydrolysis: The tosylate is sensitive to hydrolysis. Washing with aqueous solutions for extended periods can cleave the tosylate group, regenerating the starting alcohol.[4]Solution: Perform the aqueous wash quickly and with cold solutions (e.g., cold dilute HCl to remove pyridine, cold NaHCO₃, cold brine). Minimize the contact time between the organic layer containing your product and the aqueous phases.
Purified product turns into a dark brown oil upon standing Inherent Instability: Many tosylates, especially those with nearby heteroatoms, are not indefinitely stable at room temperature.[8] Trace acidic or basic impurities remaining after chromatography can catalyze decomposition. The dark color often indicates the formation of complex oligomeric or polymeric materials.Solution: Use the compound immediately after purification. If storage is necessary, follow the stringent protocol outlined in Q5. Ensure complete removal of chromatography solvents (e.g., ethyl acetate, which can contain acidic impurities) under high vacuum.
Q4: What is the recommended storage protocol for Ethyl 2-(2-(tosyloxy)ethoxy)acetate?

A4: To maximize shelf-life, the compound must be protected from all agents that promote its decomposition.

Step-by-Step Storage Protocol:

  • Ensure Purity: The compound must be free of solvent and acidic/basic impurities. Co-evaporating the purified product with a dry, neutral solvent like toluene can help remove trace volatile impurities.

  • Select Container: Use a clean, dry glass vial with a PTFE-lined cap.

  • Inert Atmosphere: Place the vial in a glove box or flush it thoroughly with a stream of dry, inert gas (Argon is preferred over Nitrogen).

  • Seal Securely: Tightly seal the cap and wrap the cap/vial interface with Parafilm® as an extra barrier against moisture ingress.

  • Low Temperature: Store the sealed vial in a freezer, preferably at -20°C or below.

  • Desiccation & Light Protection: Place the vial inside a larger, sealed container with a desiccant (e.g., Drierite™). For long-term storage, wrap the outer container in aluminum foil to protect from light.[9]

Section 4: Analytical Methods for Monitoring Decomposition

Q5: How can I reliably monitor the purity of my compound and detect the onset of decomposition?

A5: Regular analytical checks are crucial. ¹H NMR spectroscopy is the most definitive method for both structural confirmation and quantitative assessment of impurities.

Protocol for ¹H NMR Analysis:

  • Sample Preparation: Dissolve a small, accurately weighed sample in a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis: Compare the acquired spectrum to the reference spectrum of the pure compound. Pay close attention to the diagnostic regions outlined in the table below. The integration of impurity peaks relative to the product peaks can be used to estimate the percentage of decomposition.

Table of Diagnostic ¹H NMR Signals (in CDCl₃, approximate δ):

Compound Key Protons Expected Chemical Shift (ppm) Appearance Rationale for Shift
Ethyl 2-(2-(tosyloxy)ethoxy)acetate (Product) TsO-CH₂ -CH₂-~ 4.15TripletDeshielded by the strongly electron-withdrawing tosylate group.
Ethyl 2-(2-hydroxyethoxy)acetate (Hydrolysis Product)HO-CH₂ -CH₂-~ 3.75TripletLess deshielded than the tosylate-bearing methylene protons.
Ethyl 2-(2-chloroethoxy)acetate (Substitution Product)Cl-CH₂ -CH₂-~ 3.70TripletLess deshielded than the tosylate, but more than the alcohol.
p-Toluenesulfonic acid (Byproduct)Ar-CH₃ ~ 2.45SingletDiagnostic singlet for the tosyl group methyl protons.

Note: The appearance of a new triplet around 3.7-3.8 ppm is a clear indicator of decomposition via hydrolysis or substitution.

Section 5: Frequently Asked Questions (FAQs)

Q6: Is this compound stable in protic solvents like methanol or ethanol for NMR or reaction purposes? A6: No. Protic solvents are nucleophilic and will cause solvolysis, where the solvent molecule attacks the electrophilic carbon and displaces the tosylate group. This would result in the formation of Ethyl 2-(2-methoxyethoxy)acetate (in methanol) or Ethyl 2-(2-ethoxyethoxy)acetate (in ethanol), respectively. Always use aprotic solvents (e.g., DCM, THF, acetonitrile, DMF) for reactions unless solvolysis is the intended outcome.

Q7: I see a peak in my mass spectrum corresponding to the loss of 155 m/z (the mass of the tosyl group). Does this confirm decomposition in my sample? A7: Not necessarily. The C-OTs bond is labile. While it indicates the weak point of the molecule, this is a very common and expected fragmentation pattern in mass spectrometry (EI or ESI). It does not, by itself, prove that the compound has decomposed in the vial. You must rely on NMR or chromatography (TLC, HPLC, GC) to assess the bulk purity of the sample.[10]

Q8: Can I use a stronger base like KOH to speed up the initial tosylation reaction? A8: This is strongly discouraged. While a strong base would deprotonate the starting alcohol, it would also promote side reactions.[11] Strong bases can induce elimination reactions if the substrate structure allows.[12] More importantly, they can attack the ester functionality, causing saponification, and can also degrade the tosyl chloride reagent itself. Stick to milder organic bases like pyridine or triethylamine for controlled tosylation.[5]

References

  • Elimination of Tosylates. Sciencemadness.org. Available at: [Link]

  • Hydrolysis of oxiranylmethyl tosylates. RSC Publishing. Available at: [Link]

  • Mesylates and Tosylates with Practice Problems. Chemistry Steps. Available at: [Link]

  • Tosylates And Mesylates. Master Organic Chemistry. Available at: [Link]

  • Anomalous behavior of tosylates in elimination reactions. American Chemical Society. Available at: [Link]

  • Hydrolysis mechanisms of alkynyl benzoates, tosylates, and phosphates. ACS Publications. Available at: [Link]

  • Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. PMC. Available at: [Link]

  • Oxygen As A Leaving Group Using Tosylate And Mesylate in Substitution and Elimination Reactions. YouTube. Available at: [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Victoria. Available at: [Link]

  • Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions. Sciencemadness.org. Available at: [Link]

  • Reactions of alcohols to form alkyl bromides and tosylates. Sciencemadness.org. Available at: [Link]

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Troubleshooting

Technical Support Center: Troubleshooting PEGylation with Ethyl 2-(2-(tosyloxy)ethoxy)acetate

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals using Ethyl 2-(2-(tosyloxy)ethoxy)acetate for PEGylation. Here, we address common e...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals using Ethyl 2-(2-(tosyloxy)ethoxy)acetate for PEGylation. Here, we address common experimental challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific rationale to empower your research.

Foundational Knowledge: Understanding the Reagent and Reaction

Q1: What is Ethyl 2-(2-(tosyloxy)ethoxy)acetate and how does it work?

A1: Ethyl 2-(2-(tosyloxy)ethoxy)acetate is a short, discrete polyethylene glycol (dPEG®) linker. It possesses two key functional groups:

  • An ethyl ester , which is relatively stable but can be hydrolyzed under specific conditions if desired.

  • A tosylate (p-toluenesulfonate) group . The tosyl group is an excellent leaving group in nucleophilic substitution reactions.[1][2][3]

The primary mechanism of action involves a nucleophilic attack on the carbon atom adjacent to the tosylate group by an electron-rich functional group on your target molecule (e.g., the amine of a lysine residue or the thiol of a cysteine). This is typically an Sₙ2 reaction, resulting in the displacement of the stable tosylate anion and the formation of a new covalent bond between your molecule and the PEG linker.[1]

dot

Caption: General Sₙ2 PEGylation mechanism with a tosylated reagent.

Troubleshooting Guide: Low or No PEGylation Yield

This is one of the most frequent challenges encountered. A systematic approach is key to identifying the root cause.

Q2: I'm seeing very little or no PEGylated product. What should I check first?

A2: Low PEGylation yield can be attributed to several factors. Start by assessing these critical parameters:

  • Reagent Integrity: Tosylated compounds can be sensitive to moisture, leading to hydrolysis of the active tosyl group.[4]

    • Solution: Store Ethyl 2-(2-(tosyloxy)ethoxy)acetate under dry conditions, preferably at the recommended temperature (e.g., 4°C or -20°C) and under an inert atmosphere (like argon or nitrogen).[5][6][7] Always allow the vial to warm to room temperature before opening to prevent condensation.[5] If you suspect degradation, use a fresh vial of the reagent.

  • Reaction pH: The pH of your reaction buffer is critical.[8]

    • For Amine Targets (Lysine, N-terminus): The primary amine must be deprotonated (R-NH₂) to be nucleophilic. This requires a pH above the pKa of the amine. A pH range of 7.5-9.0 is generally recommended for reactions with tosylates.[9][]

    • For Thiol Targets (Cysteine): The thiol group must be deprotonated to the more nucleophilic thiolate (R-S⁻). A pH of ~8.0 is often a good starting point for this.[9]

    • Caution: Excessively high pH (>9.5) can increase the rate of competing side reactions, such as hydrolysis of the tosylate itself or the ethyl ester group on the reagent.[11]

  • Competing Buffer Nucleophiles: Your buffer components can work against you.

    • Solution: Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), as they will compete with your target molecule for the PEG reagent. Buffers like phosphate-buffered saline (PBS) or borate buffers are generally safer choices.

  • Insufficient Molar Excess: The reaction kinetics can be slow if the concentration of the PEG reagent is too low.

    • Solution: Increase the molar ratio of the PEG reagent to your protein/molecule. A starting point of a 5- to 50-fold molar excess of the PEG reagent is common.[4] It is highly recommended to perform small-scale optimization experiments with varying molar ratios to find the sweet spot for your specific system.[12]

dot

Troubleshooting_Yield cluster_checks Initial Checks cluster_solutions Solutions Start Low or No PEGylation Yield pH Is pH optimal? (7.5-9.0 for amines) Start->pH Reagent Is PEG reagent active? (Properly stored?) pH->Reagent Yes AdjustpH Adjust buffer pH. Test range 7.5-9.0. pH->AdjustpH No Buffer Buffer contains competing nucleophiles? (e.g., Tris) Reagent->Buffer Yes FreshReagent Use fresh reagent. Store properly. Reagent->FreshReagent No Ratio Molar ratio sufficient? (e.g., >5-fold excess) Buffer->Ratio No ChangeBuffer Switch to non-nucleophilic buffer (PBS, Borate). Buffer->ChangeBuffer Yes IncreaseRatio Increase PEG molar excess. Optimize via trial runs. Ratio->IncreaseRatio No End Re-run experiment and monitor Ratio->End Yes

Caption: Troubleshooting flowchart for low PEGylation yield.

Troubleshooting Guide: Side Products and Heterogeneity

Q3: My analysis (e.g., HPLC, SDS-PAGE) shows multiple product peaks. How can I improve the selectivity?

A3: The formation of multiple products indicates a lack of reaction control, leading to a heterogeneous mixture. This is a common issue in PEGylation.[13]

  • Problem: Multi-PEGylation

    • Cause: Your protein or molecule has multiple accessible nucleophilic sites (e.g., several lysine residues on the surface) that are reacting.

    • Solutions:

      • Reduce Molar Ratio: A lower PEG-to-protein ratio will favor modification of the most reactive sites first.[8]

      • Shorten Reaction Time: Monitor the reaction over time using a suitable analytical method (like RP-HPLC). Stop the reaction when the desired mono-PEGylated product is maximized, before significant di- and multi-PEGylated species form.[5]

      • Adjust pH: Lowering the pH slightly can help differentiate between the reactivity of various amine groups (e.g., the N-terminal amine vs. lysine ε-amines), potentially leading to more site-selective modification.[12]

  • Problem: Hydrolysis of the Ethyl Ester

    • Cause: The ethyl ester on the PEG reagent can be susceptible to hydrolysis, especially under strongly basic conditions (pH > 9) or during long reaction times. This creates a new species with a free carboxylic acid, which can complicate purification and analysis.

    • Solution: Maintain the reaction pH within the optimal range (7.5-9.0) and avoid unnecessarily long incubation periods. If the ester is intentionally cleaved, be aware that this introduces a negative charge to your product.

FAQs: Best Practices and Protocols

Q4: What is a good starting protocol for PEGylating a protein with Ethyl 2-(2-(tosyloxy)ethoxy)acetate?

A4: The optimal conditions must be determined empirically for each specific protein, but the following protocol provides a robust starting point.[5]

Table 1: Recommended Starting Reaction Conditions

ParameterRecommended Range/ValueRationale
Protein Concentration 1-10 mg/mLA higher concentration can improve reaction kinetics, but may also increase aggregation risk.
Reaction Buffer 100 mM Sodium Phosphate, pH 8.0Phosphate is a non-nucleophilic buffer. pH 8.0 is a good compromise for amine nucleophilicity and reagent stability.
PEG Reagent Prep Dissolve in anhydrous DMSO or DMF immediately before use.The tosylate is sensitive to hydrolysis. Organic solvent aids solubility.[5]
Molar Ratio (PEG:Protein) Start with 10:1 and 20:1This excess drives the reaction. Optimization is key.[8][12]
Temperature Room Temperature (20-25°C) or 4°CRoom temperature is faster. 4°C may be necessary for sensitive proteins over longer reaction times.[5]
Reaction Time 2 - 24 hoursMonitor progress at key time points (e.g., 2, 4, 8, 24h) to find the optimum.[4]
Quenching Add 1 M Tris or GlycineAdd a high concentration of a primary amine to consume any unreacted PEG reagent and stop the reaction.[4]
Q5: Which analytical techniques are best for monitoring the reaction and characterizing the final product?

A5: A multi-faceted approach is recommended for robust characterization of PEGylated products.[13][14]

  • SDS-PAGE: A quick and easy method to visualize the increase in molecular weight upon PEGylation. It provides a good qualitative assessment of the reaction's progress.[13]

  • High-Performance Liquid Chromatography (HPLC): This is a powerful quantitative technique.[14]

    • Size-Exclusion Chromatography (SEC-HPLC): Separates molecules based on size. It's excellent for separating PEGylated conjugates from unreacted protein and detecting aggregation.[13][15]

    • Reversed-Phase (RP-HPLC): Separates based on hydrophobicity. It can often resolve species with different degrees of PEGylation (mono-, di-, etc.) and sometimes even positional isomers.[13][15]

  • Mass Spectrometry (MS): Provides definitive confirmation of molecular weight, allowing you to determine the exact number of PEG units attached to your molecule.[13][14] Techniques like MALDI-TOF or ESI-MS are commonly used.

References

  • Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug Discovery Today, 10(21), 1451-1458. [Link]

  • D'Souza, A. A., & Devarajan, P. V. (2015). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in Chemistry, 3, 57. [Link]

  • Waters Corporation. (n.d.). PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. [Link]

  • Catalent Pharma Solutions. (n.d.). Optimization of a PEGylation Reaction Using Design of Experiments (DOE). [Link]

  • BioPharm International. (2020). PEGylation of Proteins: A Structural Approach. [Link]

  • Master Organic Chemistry. (2015). Tosylates And Mesylates. [Link]

  • Wikipedia. (n.d.). Tosyl group. [Link]

Sources

Optimization

Technical Support Center: Reaction Monitoring of Ethyl 2-(2-(tosyloxy)ethoxy)acetate by TLC

This guide provides a comprehensive resource for researchers, scientists, and professionals in drug development on the effective use of Thin-Layer Chromatography (TLC) for monitoring the synthesis of Ethyl 2-(2-(tosyloxy...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive resource for researchers, scientists, and professionals in drug development on the effective use of Thin-Layer Chromatography (TLC) for monitoring the synthesis of Ethyl 2-(2-(tosyloxy)ethoxy)acetate. Here, we delve into the practical aspects of TLC, offering troubleshooting solutions and frequently asked questions to ensure accurate and efficient reaction monitoring.

Introduction to the Tosylation Reaction and TLC Monitoring

The conversion of an alcohol to a tosylate is a fundamental transformation in organic synthesis. It turns a poor leaving group (hydroxyl) into an excellent one (tosylate), facilitating subsequent nucleophilic substitution reactions. The reaction involves treating the starting alcohol, Ethyl 2-(2-hydroxyethoxy)acetate, with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine.

Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of this reaction.[1] By comparing the retention factor (Rf) of the reaction mixture to that of the starting material, one can determine the extent of the conversion. The product, Ethyl 2-(2-(tosyloxy)ethoxy)acetate, is less polar than the starting alcohol and will therefore have a higher Rf value on a silica gel TLC plate.[1]

Reaction Workflow and TLC Checkpoints

The following diagram illustrates the general workflow for the synthesis of Ethyl 2-(2-(tosyloxy)ethoxy)acetate and highlights the critical role of TLC monitoring.

Reaction_Workflow Start Start: Ethyl 2-(2-hydroxyethoxy)acetate + Anhydrous Solvent Reagents Add Base (e.g., Pyridine) & p-Toluenesulfonyl Chloride (TsCl) Start->Reagents Reagent Addition Reaction Reaction in Progress (Stirring at 0°C to RT) Reagents->Reaction TLC1 TLC Monitoring (Checkpoint 1) Reaction->TLC1 Sample at intervals (e.g., 30-60 min) TLC1->Reaction Incomplete? Continue Reaction Workup Aqueous Workup (Quench, Extract, Wash) TLC1->Workup Complete? Proceed TLC2 TLC of Crude Product (Checkpoint 2) Workup->TLC2 Purification Purification (e.g., Column Chromatography) TLC2->Purification Assess Purity Final Final Product: Ethyl 2-(2-(tosyloxy)ethoxy)acetate Purification->Final

Caption: Workflow for Ethyl 2-(2-(tosyloxy)ethoxy)acetate synthesis with TLC checkpoints.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise when monitoring the tosylation of Ethyl 2-(2-hydroxyethoxy)acetate by TLC.

Q1: What is the expected change in polarity and Rf value from starting material to product?

The starting material, Ethyl 2-(2-hydroxyethoxy)acetate, contains a polar hydroxyl (-OH) group. The product, Ethyl 2-(2-(tosyloxy)ethoxy)acetate, has this hydroxyl group converted to a less polar tosylate group. On a polar stationary phase like silica gel, the more polar starting material will have stronger interactions and thus travel a shorter distance up the plate, resulting in a lower Rf value. Conversely, the less polar product will have a higher Rf value.[1]

Q2: What is a good starting eluent system for this TLC analysis?

A mixture of hexanes and ethyl acetate is a common and effective eluent system for tosylation reactions. A good starting point is a 4:1 or 3:1 ratio of hexanes to ethyl acetate.[1] The polarity of the eluent can be adjusted to achieve optimal separation, with the goal of having the product Rf value between 0.2 and 0.8.[2]

Q3: How do I visualize the spots on the TLC plate?

Neither the starting material nor the product is typically UV-active. Therefore, a chemical stain is necessary for visualization.[1]

  • Potassium permanganate (KMnO₄) stain: This stain is effective for visualizing compounds that can be oxidized, such as alcohols. The starting material will appear as a yellow spot on a purple background. The product may also be visualized, though often with less intensity.

  • p-Anisaldehyde stain: This is a general-purpose stain that can visualize a wide range of functional groups, including alcohols and esters, typically as colored spots upon heating.[1]

  • Iodine (I₂): Exposing the plate to iodine vapor can also be used, as iodine complexes with many organic compounds to produce brownish spots.[3][4]

Q4: What do the different spots on my TLC plate represent?

A properly run TLC will allow you to distinguish between the starting material, product, and potentially unreacted tosyl chloride.

CompoundExpected PolarityExpected Rf Value
Ethyl 2-(2-hydroxyethoxy)acetate (Starting Material)HighLow
Ethyl 2-(2-(tosyloxy)ethoxy)acetate (Product)MediumMedium-High
p-Toluenesulfonyl chloride (TsCl)LowHigh
p-Toluenesulfonic acid (hydrolyzed TsCl)Very HighVery Low (may remain at baseline)
Q5: Why is a co-spot important in TLC monitoring?

A co-spot, where both the starting material and the reaction mixture are spotted in the same lane, is crucial for confirming the identity of the spots.[1] If the spot from the starting material lane and the lower spot in the reaction mixture lane have the same Rf value in the co-spot lane, it confirms the presence of unreacted starting material.

Troubleshooting Guide for TLC Monitoring

This section provides a systematic approach to resolving common issues encountered during the TLC analysis of this reaction.

ProblemProbable Cause(s)Solution(s)
Streaking of spots - Sample is too concentrated: Overloading the plate prevents proper separation.[5][6] - Compound is highly acidic or basic: This can cause interactions with the silica gel.[7] - Inappropriate solvent system: The chosen eluent may not be suitable for the compounds.[8]- Dilute the sample before spotting it on the TLC plate.[5] - Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to suppress ionization and reduce streaking.[9] - Experiment with different solvent systems to find one that provides better resolution.
Spots are too high (Rf > 0.8) or too low (Rf < 0.2) - Eluent polarity is incorrect: If spots are too high, the eluent is too polar. If they are too low, it is not polar enough.[2]- To lower Rf: Decrease the polarity of the eluent (e.g., increase the proportion of hexanes). - To raise Rf: Increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate).[2]
No spots are visible after staining - Sample concentration is too low: Not enough compound was spotted on the plate.[8] - The chosen stain is not suitable for the compounds. - Reaction has not worked: There is no product to visualize.- Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[8] - Try a different visualization method (e.g., if KMnO₄ doesn't work, try p-anisaldehyde). - Re-evaluate the reaction conditions and reagent quality.
Overlapping or poorly resolved spots - Inappropriate eluent system: The polarity of the eluent is not optimized for separating the compounds of interest.[10] - The TLC plate was developed unevenly. - Systematically vary the ratio of your eluent components (e.g., try 9:1, 4:1, 1:1 hexanes:ethyl acetate). - Consider trying a different solvent system altogether (e.g., dichloromethane/methanol). - Ensure the TLC chamber is sealed and the solvent front moves up the plate evenly.[6]
Unexpected spots appear on the TLC plate - Side reactions may have occurred: For example, the formation of an alkyl chloride byproduct.[1] - Contamination of the TLC plate or spotting capillary. - Analyze the reaction conditions that might favor side products. - Handle TLC plates carefully by the edges to avoid transferring oils from your fingers.[8] Use clean spotting capillaries for each sample.
Troubleshooting Logic Flow

The following diagram outlines a logical approach to troubleshooting common TLC problems.

TLC_Troubleshooting Problem TLC Problem Encountered Streaking Streaking Spots? Problem->Streaking Rf_Issue Rf Too High/Low? Streaking->Rf_Issue No Sol_Concentration Dilute Sample Streaking->Sol_Concentration Yes Sol_Eluent_Modifier Add Acid/Base to Eluent Streaking->Sol_Eluent_Modifier Still Streaking? No_Spots No Spots Visible? Rf_Issue->No_Spots No Sol_Adjust_Polarity Adjust Eluent Polarity Rf_Issue->Sol_Adjust_Polarity Yes Poor_Separation Poor Separation? No_Spots->Poor_Separation No Sol_Concentrate_Sample Concentrate/Re-spot Sample No_Spots->Sol_Concentrate_Sample Yes Sol_Change_Stain Try Different Stain No_Spots->Sol_Change_Stain Still No Spots? Sol_Optimize_Eluent Systematically Vary Eluent Ratio Poor_Separation->Sol_Optimize_Eluent Yes Success Problem Resolved Sol_Concentration->Success Sol_Eluent_Modifier->Success Sol_Adjust_Polarity->Success Sol_Concentrate_Sample->Success Sol_Change_Stain->Success Sol_Optimize_Eluent->Success

Caption: A decision-making diagram for troubleshooting common TLC issues.

Detailed Experimental Protocol: TLC Monitoring

This protocol provides a step-by-step guide for effectively monitoring the tosylation reaction using TLC.

Materials:

  • Silica gel TLC plates (e.g., with fluorescent indicator F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Eluent (e.g., 4:1 Hexanes:Ethyl Acetate)

  • Visualization agent (e.g., KMnO₄ stain or p-anisaldehyde stain)

  • Heat gun

Procedure:

  • Prepare the Eluent: Mix your chosen solvents in the desired ratio (e.g., 20 mL hexanes and 5 mL ethyl acetate for a 4:1 mixture). Pour the eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to aid saturation and cover it with a lid or watch glass. Allow the chamber to saturate for at least 5-10 minutes.

  • Prepare the TLC Plate: Using a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes for spotting: Starting Material (SM), Co-spot (C), and Reaction Mixture (RM).[1]

  • Spot the Plate:

    • Lane 1 (SM): Using a clean capillary tube, spot a dilute solution of your starting material, Ethyl 2-(2-hydroxyethoxy)acetate.

    • Lane 2 (C): Spot the starting material, and then on top of the same spot, carefully spot the reaction mixture.[1]

    • Lane 3 (RM): With another clean capillary, spot the reaction mixture. Keep the spots small (1-2 mm in diameter) to ensure good resolution.[11]

  • Develop the Plate: Carefully place the TLC plate in the developing chamber, ensuring the solvent level is below the baseline.[6] Cover the chamber and allow the solvent to ascend the plate undisturbed.[6]

  • Visualize the Plate: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using your chosen staining method (e.g., dip the plate in KMnO₄ stain and gently heat with a heat gun until spots appear).

  • Analyze the Results: Compare the lanes. The reaction is progressing if a new spot with a higher Rf value appears in the RM lane, and the intensity of the starting material spot diminishes. The reaction is considered complete when the starting material spot is no longer visible in the RM lane.[1] Calculate the Rf values for the starting material and product for your records.

Rf Calculation: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[11]

References

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 21). 5.6: TLC Procedure. Retrieved from [Link]

  • Aatika, S. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Medium. Retrieved from [Link]

  • Chromatography Today. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Chromatography Today. (n.d.). How to Choose the Best Eluent for Thin Layer Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • Reddit. (2021, August 12). The thought process behind choosing an eluent for TLC. r/Chempros. Retrieved from [Link]

  • Morressier. (2023, March 26). TLC and LC-MS monitoring chromatography free synthesis of monotosylation of glycols and diols. Retrieved from [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). Tosylation of alcohols with p-toluenesulfonyl chloride (1.5 equiv) on potassium carbonate at solid-state conditions. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]

  • Chem-Page. (n.d.). Synthesis of Ethyl Acetate. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]

  • Scribd. (n.d.). TLC Visualization Techniques. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 2-cyano-2-[2-methoxy-3-(o-tolyloxy)phenyl]acetate. Retrieved from [Link]

  • Google Patents. (n.d.). RU2062266C1 - Method for production of 2-ethoxyethyl acetate.
  • PubChem. (n.d.). 2-(2-Hydroxyethoxy)ethyl acetate. Retrieved from [Link]

  • NIST. (n.d.). 2-(2-Hydroxyethoxy)ethyl acetate. NIST WebBook. Retrieved from [Link]

  • YouTube. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. Retrieved from [Link]

  • ResearchGate. (2016, June 29). I'm having trouble separating two overlapping spots on TLC. I've tried multiple solvent combinations, but still having trouble. Any advice? Retrieved from [Link]

  • Chemsrc. (2025, August 19). Tosyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN102115431A - Synthesis method of 2, 2-ethoxyethanol.
  • PubChem. (n.d.). 4-Toluenesulfonyl chloride. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information Table of Contents. Retrieved from [Link]

  • ResearchGate. (n.d.). The Rf value of the ethyl acetate fraction detected on the Thin Layer.... Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

The Rational Design of Biotherapeutics: A Comparative Guide to PEG Linker Efficiency in ADCs and PROTACs

As a Senior Application Scientist, I frequently encounter a recurring bottleneck in biotherapeutic development: the assumption that the linker is merely a passive structural bridge. In reality, the linker is a dynamic, f...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a recurring bottleneck in biotherapeutic development: the assumption that the linker is merely a passive structural bridge. In reality, the linker is a dynamic, functional component that dictates the physicochemical properties, pharmacokinetics (PK), and ultimate efficacy of targeted therapies like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Among the various linker chemistries available, Polyethylene Glycol (PEG) has emerged as the gold standard. PEG linkers offer unparalleled versatility, biocompatibility, and chemical tunability [1]. However, selecting the correct PEG architecture—specifically its length and flexibility—requires a mechanistic understanding of how these parameters influence molecular behavior. This guide provides an objective, data-driven comparison of PEG linker efficiency, contrasting them with alternative chemistries and detailing how to empirically optimize PEG length for your specific bioconjugate.

Mechanistic Advantages: PEG vs. Alkyl Linkers

Before optimizing PEG length, we must establish why PEG is often chosen over traditional alkyl or peptidic chains. The choice between a hydrophilic PEG linker and a lipophilic alkyl chain fundamentally alters a molecule's hydration shell and conformational dynamics [3].

  • Solubility and Aggregation: Alkyl chains (-CH2-) are highly hydrophobic. When conjugating lipophilic payloads (e.g., MMAE in ADCs or large warheads in PROTACs), alkyl linkers exacerbate poor aqueous solubility, leading to aggregation and rapid systemic clearance. PEG linkers (-O-CH2-CH2-), conversely, are highly hydrophilic. They coordinate water molecules to form a hydration shell that masks the hydrophobicity of the payload, significantly improving solubility [2].

  • Permeability vs. Flexibility: While alkyl chains can improve cell permeability due to their lipophilicity, they lack the unique conformational flexibility of PEG. PEG chains can adopt folded conformations that temporarily shield polar groups, facilitating passive membrane diffusion—a critical attribute for intracellularly active PROTACs [3].

Table 1: Physicochemical Comparison of PEG vs. Alkyl Linkers
FeaturePEG Linkers (-O-CH2-CH2-)Alkyl Chains (-CH2-)
Aqueous Solubility Excellent; forms a protective hydration shell.Poor; increases risk of molecular aggregation.
Conformational Flexibility High; prone to adopting folded conformations.Moderate to High; highly flexible but lacks polar shielding.
Metabolic Stability Generally high, though susceptible to oxidative degradation in specific contexts.Exceptionally high; highly resistant to enzymatic cleavage.
Primary Application ADCs (shielding hydrophobicity), PROTACs (tuning ternary complex).Small molecule PROTACs requiring high membrane permeability.

Tuning PEG Length in Antibody-Drug Conjugates (ADCs)

In ADC design, the length of the discrete PEG chain (e.g., PEG4, PEG8, PEG12) is a critical parameter that balances in vitro potency against in vivo pharmacokinetics.

The Causality of PEG Length in ADCs: Hydrophobic payloads naturally drive ADC aggregation, limiting the achievable Drug-to-Antibody Ratio (DAR) to ~2-4. By incorporating longer PEG chains (e.g., PEG8 or PEG12), the increased hydrophilic shielding allows for the synthesis of homogeneous ADCs with a DAR of 8, without triggering aggregation[4]. Furthermore, longer PEG chains increase the hydrodynamic radius of the ADC, which reduces renal clearance and prolongs circulation half-life[5].

However, this comes with a trade-off: excessive PEG length can introduce steric hindrance, slightly reducing the rate of payload release or target binding affinity in vitro. Therefore, a PEG8 linker often represents the optimal "sweet spot" for balancing high DAR, excellent PK, and preserved cytotoxicity [4].

ADC ADC Antibody-Drug Conjugate (mAb - PEG Linker - Payload) Bind Antigen Binding & Internalization ADC->Bind Endosome Endosomal/Lysosomal Trafficking Bind->Endosome Cleavage Linker Cleavage (e.g., pH, Protease) Endosome->Cleavage Release Payload Release & Cell Death Cleavage->Release

Caption: Intracellular trafficking and cleavage pathway of an Antibody-Drug Conjugate (ADC).

Table 2: Impact of PEG Length on ADC Performance (MMAE Payload)
Linker ArchitectureMax Achievable DARAggregation (%)Plasma Half-Life (In Vivo)In Vitro Potency (IC50)
No PEG (Alkyl/Peptide) ~2 - 4> 15%Short (Rapid Clearance)Highest
PEG4 ~4 - 6< 5%ModerateHigh
PEG8 ~8< 2%Long (Approaches naked mAb)Moderate to High
PEG12 ~8< 1%Very LongModerate (Steric Hindrance)

The "Goldilocks" Zone: PEG Length in PROTACs

For PROTACs, the linker does not merely carry a payload; it must actively facilitate the formation of a highly specific Protein of Interest (POI) - PROTAC - E3 Ligase ternary complex.

The Causality of PEG Length in PROTACs: If a PEG linker is too short (e.g., 1-2 PEG units), the POI and the E3 ligase will experience severe steric clashes, preventing ternary complex formation[6]. Conversely, if the PEG linker is too long (e.g., >6 PEG units), the PROTAC suffers a massive entropic penalty upon binding, and the excessive molecular weight severely hampers cell membrane permeability [7]. The optimal PEG length is highly idiosyncratic to the specific POI-E3 pair, requiring systematic empirical screening.

PROTAC POI Protein of Interest (POI) PROTAC PROTAC Molecule (Warhead - PEG - E3 Ligand) POI->PROTAC Binds Warhead Ternary Ternary Complex (POI : PROTAC : E3) PROTAC->Ternary Proximity Induction E3 E3 Ubiquitin Ligase E3->PROTAC Binds Ligand Proteasome Proteasomal Degradation Ternary->Proteasome Polyubiquitination

Caption: Logical flow of PROTAC-mediated ternary complex formation and target degradation.

Experimental Workflow: Evaluating PEG Linker Conjugation Efficiency

To objectively compare different PEG linkers, you must utilize a self-validating experimental protocol. The following workflow details the site-specific conjugation of a Maleimide-PEG-Payload to an antibody, ensuring that the resulting data reflects linker efficiency rather than stochastic conjugation errors.

Causality of the Method: We utilize Maleimide-thiol chemistry because it selectively targets reduced interchain disulfides on the antibody. Unlike NHS-ester amine conjugation, which randomly labels lysines and can destroy antigen-binding affinity, maleimide conjugation yields a predictable, restricted DAR distribution.

Step-by-Step Methodology: ADC Conjugation and Validation
  • Antibody Reduction (Self-Validating Step):

    • Action: Treat the monoclonal antibody (mAb) with varying equivalents of TCEP (Tris(2-carboxyethyl)phosphine) for 2 hours at 37°C to partially reduce interchain disulfides.

    • Validation: Run a non-reduced control alongside the reaction. Analyze via SDS-PAGE to confirm the transition from intact IgG (~150 kDa) to heavy/light chain fragments, ensuring thiols are exposed.

  • Conjugation of Maleimide-PEG-Payload:

    • Action: Add a 5-10 molar excess of the Maleimide-PEG(n)-Payload (e.g., PEG4 vs PEG8) to the reduced antibody. Incubate for 1 hour at room temperature.

    • Quenching: Quench unreacted maleimide by adding excess N-acetylcysteine.

  • Purification and DAR Characterization:

    • Action: Purify the ADC using Size Exclusion Chromatography (SEC) to remove free drug-linker.

    • Validation: Analyze the purified ADC via Hydrophobic Interaction Chromatography (HIC). HIC separates the ADC species based on hydrophobicity, allowing you to quantify the exact DAR distribution (DAR 0, 2, 4, 6, 8). If the DAR is lower than expected, it indicates the PEG linker may be too short to shield the payload's hydrophobicity, causing premature aggregation.

  • In Vitro Plasma Stability Assay:

    • Action: Incubate the ADC in human plasma at 37°C for 7 days. Quantify intact ADC vs. free payload via LC-MS/MS.

    • Validation: Include a known stable ADC (e.g., Kadcyla) as a positive control to validate assay performance.

Workflow Synth 1. Conjugation (Mal-PEG-Drug + mAb) Purify 2. Purification (SEC / HIC) Synth->Purify Char 3. Characterization (DAR & Aggregation) Purify->Char Assay 4. In Vitro Assays (IC50 & Plasma Stability) Char->Assay PK 5. In Vivo PK (Clearance & Half-life) Assay->PK

Caption: Step-by-step experimental workflow for evaluating PEG linker bioconjugation efficiency.

Conclusion

The efficiency of a PEG linker is not a static metric; it is highly contextual. In ADCs, extending the PEG length to PEG8 or PEG12 is a proven strategy to mask payload hydrophobicity, enable higher DARs, and drastically improve in vivo pharmacokinetics [4][5]. In PROTACs, PEG length must be carefully titrated to balance the steric requirements of the ternary complex against the entropic penalties of excessive flexibility [6][7]. By employing rigorous, self-validating analytical workflows, researchers can move beyond trial-and-error and rationally design biotherapeutics with optimized therapeutic indices.

References

  • National Institutes of Health (PMC). Current strategies for the design of PROTAC linkers: a critical review. Available at: [Link]

  • ACS Publications. Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights. Available at: [Link]

Comparative

Comprehensive Comparison Guide: Validation of Analytical Methods for Ethyl 2-(2-(tosyloxy)ethoxy)acetate

Executive Summary & Regulatory Context Ethyl 2-(2-(tosyloxy)ethoxy)acetate is a highly reactive, bifunctional PEG1-based linker utilized extensively in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Regulatory Context

Ethyl 2-(2-(tosyloxy)ethoxy)acetate is a highly reactive, bifunctional PEG1-based linker utilized extensively in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Structurally, it features an ethyl ester for further functionalization and a tosylate (p-toluenesulfonate) leaving group to facilitate nucleophilic substitution.

From a regulatory and safety perspective, tosylates are potent alkylating agents and are strictly classified as Potentially Mutagenic Impurities (PMIs) or Genotoxic Impurities (GTIs) under the ICH M7 guidelines [1][2]. Consequently, the analytical methods used to quantify this compound—whether as a starting material, an intermediate, or a trace impurity in a final Active Pharmaceutical Ingredient (API)—must be rigorously validated to ensure they are "fit for the intended purpose" as mandated by ICH Q2(R2) [3][4].

This guide objectively compares the performance of three leading analytical technologies for the validation of Ethyl 2-(2-(tosyloxy)ethoxy)acetate, providing drug development professionals with field-proven, self-validating experimental protocols.

Analytical Technology Comparison

Selecting the correct analytical method depends entirely on the compound's position in the manufacturing process. If the compound is the primary intermediate, standard assay techniques are sufficient. If it is a residual impurity in the final API, ultra-sensitive techniques are required to meet the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day [5].

Table 1: Performance Comparison of Analytical Methods
Performance MetricRP-HPLC-UV (Assay/Purity)LC-MS/MS (Trace Impurity)UHPLC-CAD (Mass Balance)
Detection Mechanism Chromophore absorption (Tosylate ring)Mass-to-charge ratio (m/z) & fragmentationAerosol particle charge (Universal)
Sensitivity (LOD) ~0.5 - 1.0 µg/mL< 1 ng/mL (Trace levels) ~0.1 - 0.5 µg/mL
Specificity Moderate (Co-eluting UV-active impurities can interfere)Very High (MRM transitions isolate specific analytes)Moderate (Detects all non-volatile analytes)
Regulatory Fit Routine Assay & Purity (ICH Q2(R2))Genotoxic Impurity Screening (ICH M7)Non-UV Impurity Profiling
Best Use Case In-process control (IPC) and bulk intermediate release.Final API screening for residual tosylate linker.Detecting PEG-oligomer impurities lacking a chromophore.

Scientific Grounding & Causality (E-E-A-T)

As an application scientist, it is critical to understand the causality behind the chromatographic parameters chosen for Ethyl 2-(2-(tosyloxy)ethoxy)acetate.

  • Wavelength Selection (227 nm): The PEG chain and the ethyl ester lack significant UV absorbance. However, the tosylate moiety contains a substituted benzene ring, providing a robust UV chromophore. Experimental data on various tosylate-containing pharmaceutical compounds demonstrates optimal UV absorption between 225 nm and 235 nm, with 227 nm frequently selected to maximize signal-to-noise ratio while avoiding the high-noise region below 210 nm[6][7].

  • Mobile Phase Additives (Formic Acid): Ethyl 2-(2-(tosyloxy)ethoxy)acetate is susceptible to degradation. Using 0.1% Formic Acid in the aqueous mobile phase maintains an acidic pH (~2.7). This suppresses the ionization of acidic degradants like p-toluenesulfonic acid (PTSA), preventing peak tailing and improving resolution[7][8].

  • Trace Analysis Necessity: To comply with ICH M7, if this linker is a residual impurity, HPLC-UV lacks the sensitivity to detect it at the required parts-per-million (ppm) levels. LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is mandatory to achieve the necessary limit of quantitation (LOQ)[9].

Chemical Degradation & Stability-Indicating Power

A validated method must be stability-indicating. Ethyl 2-(2-(tosyloxy)ethoxy)acetate undergoes two primary degradation pathways when exposed to stress conditions (acid, base, heat, or oxidation):

  • Ester Hydrolysis: Cleavage of the ethyl ester to yield 2-(2-(tosyloxy)ethoxy)acetic acid.

  • Tosyl Cleavage: Hydrolysis of the tosylate to yield p-toluenesulfonic acid (PTSA) and ethyl 2-(2-hydroxyethoxy)acetate.

DegradationPathway Parent Ethyl 2-(2-(tosyloxy)ethoxy)acetate (Intact Linker) AcidBase Hydrolysis (Acid/Base Stress) Parent->AcidBase Ester Cleavage Thermal Thermal / Nucleophilic Cleavage Parent->Thermal Tosyl Cleavage Deg1 2-(2-(tosyloxy)ethoxy)acetic acid + Ethanol AcidBase->Deg1 Deg2 p-Toluenesulfonic Acid (PTSA) + Ethyl 2-(2-hydroxyethoxy)acetate Thermal->Deg2

Fig 1: Primary chemical degradation pathways of Ethyl 2-(2-(tosyloxy)ethoxy)acetate.

Experimental Protocol: Stability-Indicating RP-HPLC-UV Validation

The following is a self-validating, step-by-step methodology for the Assay and Purity validation of the bulk intermediate, strictly adhering to ICH Q2(R2) guidelines[3][10].

Chromatographic Conditions
  • Column: Phenomenex Luna C18 (250 mm × 4.6 mm, 5 µm) or equivalent. Rationale: C18 provides excellent retention for the hydrophobic tosyl group.

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: Acetonitrile (HPLC-grade).

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 10.0 min: 10% → 90% B

    • 10.0 - 12.0 min: 90% B

    • 12.0 - 12.1 min: 90% → 10% B

    • 12.1 - 15.0 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: Photodiode Array (PDA) extracted at 227 nm .

ICH Q2(R2) Validation Workflow & Acceptance Criteria

ValidationWorkflow Start Method Development (RP-HPLC-UV) Specificity Specificity (Forced Degradation) Start->Specificity Linearity Linearity & Range (R² ≥ 0.999) Specificity->Linearity Accuracy Accuracy (Spike Recovery 98-102%) Linearity->Accuracy Precision Precision (Repeatability %RSD ≤ 2.0%) Accuracy->Precision LOD_LOQ Sensitivity (LOD/LOQ Determination) Precision->LOD_LOQ Robustness Robustness (Flow rate, pH variations) LOD_LOQ->Robustness Final Validated Method (ICH Q2(R2) Compliant) Robustness->Final

Fig 2: Sequential ICH Q2(R2) analytical method validation lifecycle.

Step 1: System Suitability Testing (SST) Before validation begins, inject the standard solution (100 µg/mL) six times.

  • Acceptance Criteria: Relative Standard Deviation (%RSD) of peak area ≤ 2.0%; Tailing Factor (T) ≤ 1.5; Theoretical Plates (N) ≥ 2000.

Step 2: Specificity (Forced Degradation) Subject the standard solution to 0.1N HCl (acid), 0.1N NaOH (base), 3% H2O2 (oxidation), and 60°C (thermal) for 24 hours.

  • Acceptance Criteria: The main peak of Ethyl 2-(2-(tosyloxy)ethoxy)acetate must have a Peak Purity Angle < Peak Purity Threshold (using PDA software). Resolution (Rs) between the main peak and any degradant (e.g., PTSA) must be ≥ 1.5.

Step 3: Linearity and Range Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target concentration (e.g., 50 µg/mL to 150 µg/mL).

  • Acceptance Criteria: Plot peak area vs. concentration. The correlation coefficient (R²) must be ≥ 0.999.

Step 4: Accuracy (Recovery) Spike known amounts of the compound into a blank matrix at 80%, 100%, and 120% levels in triplicate (9 samples total).

  • Acceptance Criteria: Mean recovery at each level must fall between 98.0% and 102.0%.

Step 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ) Calculate based on the standard deviation of the response (σ) and the slope of the calibration curve (S).

  • LOD Formula: 3.3×(σ/S)

  • LOQ Formula: 10×(σ/S)

  • Verification: Inject the LOQ concentration six times. The %RSD must be ≤ 10.0%, and the Signal-to-Noise (S/N) ratio must be ≥ 10.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation. [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. U.S. Food and Drug Administration.[Link]

  • Role of ICH M7 in Impurities Assessment. Freyr Solutions.[Link]

  • Introduction to the Genotoxic Impurities Special Feature. Organic Process Research & Development, ACS Publications.[Link]

  • Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R2). ICH.[Link]

  • Stability Indicating RP-HPLC Method Development & Validation for Lumateperone Tosylate. Frontiers in Health Informatics.[Link]

  • Accuracy data on the HPLC method development of sorafenib tosylate. ResearchGate. [Link]

  • Understanding the Classification of Potentially Mutagenic Impurities as per ICH M7 Guidelines. Veeprho Pharmaceuticals.[Link]

  • Journal of Integral Sciences [JIS]. Jisciences. [Link]

Sources

Validation

In Vitro Stability of Ethyl 2-(2-(tosyloxy)ethoxy)acetate Conjugates: A Comparative Technical Guide

As drug development increasingly relies on targeted delivery and tunable pharmacokinetics, the selection of conjugation linkers has become a critical determinant of a therapeutic’s success. Ethyl 2-(2-(tosyloxy)ethoxy)ac...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on targeted delivery and tunable pharmacokinetics, the selection of conjugation linkers has become a critical determinant of a therapeutic’s success. Ethyl 2-(2-(tosyloxy)ethoxy)acetate is a bifunctional reagent featuring a highly reactive tosylate leaving group for nucleophilic conjugation and an ethyl ester terminus. When conjugated to a payload (e.g., a peptide, small molecule, or biologic), it forms an esterase-sensitive, short PEG-like linkage.

This guide provides an objective, data-driven comparison of the in vitro stability of ethyl ester conjugates against alternative linker chemistries (amides and sterically hindered esters). By understanding the matrix-dependent cleavage of these conjugates, researchers can rationally design prodrugs, soft drugs, or transiently PEGylated therapeutics.

Mechanistic Grounding: The Role of Carboxylesterases

The defining characteristic of an Ethyl 2-(2-(tosyloxy)ethoxy)acetate conjugate is its susceptibility to enzymatic hydrolysis. Unlike stable ether or amide linkages, the ethyl ester is a prime substrate for mammalian carboxylesterases (CES)[1].

The causality behind its specific degradation profile lies in the active site architecture of Carboxylesterase 1 (CES1) . CES1 preferentially hydrolyzes esters that possess a small alcohol leaving group (such as the ethanol generated from an ethyl ester) and a relatively large acyl group[2]. Because CES1 is abundantly expressed in the human liver but virtually absent in human plasma, ethyl ester conjugates exhibit a highly specific pharmacokinetic profile: they remain stable in human systemic circulation but undergo rapid cleavage upon hepatic entry[1].

Conversely, preclinical rodent models (mice and rats) possess high levels of circulating plasma esterases. This species difference is a frequent stumbling block in preclinical translation, as ethyl ester conjugates will rapidly degrade in mouse plasma while remaining intact in humans[3].

Pathway A Ethyl Ester Conjugate (Prodrug / Linker) B Human CES1 (Liver Microsomes) A->B Hepatic Metabolism C Rodent CES (Plasma) A->C Plasma Hydrolysis D Free Carboxylic Acid (Active Payload) B->D E Ethanol (Leaving Group) B->E C->D C->E

Fig 1. Esterase-mediated hydrolysis pathway of ethyl ester conjugates in biological matrices.

Comparative In Vitro Stability Data

To contextualize the performance of Ethyl 2-(2-(tosyloxy)ethoxy)acetate, we must compare it against alternative conjugation strategies. The table below summarizes the in vitro half-life ( T1/2​ ) and apparent intrinsic clearance ( CLint,app​ ) across three critical biological matrices.

  • Subject: Ethyl Ester Conjugate (derived from Ethyl 2-(2-(tosyloxy)ethoxy)acetate).

  • Alternative 1 (Steric Hindrance): t-Butyl Ester Conjugate (resists enzymatic docking).

  • Alternative 2 (Complete Stability): Amide Conjugate (requires specific amidases/proteases).

Table 1: Matrix-Dependent Half-Life ( T1/2​ ) and Clearance Profiles
Conjugate Linker TypeHuman Plasma T1/2​ Mouse Plasma T1/2​ Human Liver Microsomes T1/2​ Primary Cleavage Mechanism
Ethyl Ester > 120 min < 15 min < 20 min Hepatic CES1 / Rodent Plasma CES
t-Butyl Ester > 240 min> 120 min> 120 minSterically hindered; slow CYP turnover
Amide Linkage > 240 min> 240 min> 240 minHighly stable; minimal CES hydrolysis

Data Interpretation: The data illustrates that the ethyl ester conjugate is an ideal "soft drug" linker. It survives human systemic circulation (>120 min) but is rapidly cleared in the liver (<20 min)[1][4]. If a researcher requires prolonged systemic exposure in murine models, the ethyl ester will fail prematurely (<15 min) due to rodent plasma esterases[3], necessitating a switch to a t-butyl ester or amide alternative during early in vivo proof-of-concept studies.

Self-Validating Experimental Methodologies

To generate reliable, reproducible stability data, the experimental design must include internal validation mechanisms. The following protocols detail the causality behind each step, ensuring that the resulting LC-MS/MS data accurately reflects enzymatic liability rather than chemical instability or analytical artifacts.

Plasma Stability Assay Protocol

This assay determines the susceptibility of the conjugate to circulating plasma enzymes (e.g., esterases, amidases)[5][6].

Rationale for Controls: We utilize Verapamil as a rapid-clearance positive control to validate the enzymatic viability of the plasma, and an internal standard (IS) to normalize LC-MS/MS ionization fluctuations[6].

  • Matrix Preparation: Thaw pooled human or mouse plasma (K2EDTA) and pre-warm to 37°C for 10 minutes. Causality: Pre-warming ensures enzymes are at physiological activity levels prior to compound introduction.

  • Compound Spiking: Spike the conjugate into the plasma to achieve a final concentration of 1 µM, ensuring the final DMSO concentration remains ≤ 0.25%. Causality: DMSO concentrations above 0.5% can denature plasma esterases, artificially inflating the compound's half-life[5].

  • Incubation & Sampling: Incubate the mixture at 37°C with gentle shaking (300 rpm). At discrete time points (0, 15, 30, 60, and 120 minutes), withdraw 50 µL aliquots.

  • Reaction Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile (ACN) containing the analytical Internal Standard (IS). Causality: Ice-cold ACN instantly precipitates plasma proteins and halts all enzymatic activity, locking the concentration at that exact time point[7].

  • Extraction & Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a 96-well plate for UPLC-MS/MS analysis to quantify the percent of parent compound remaining[6].

Human Liver Microsomal (HLM) Stability Protocol

Microsomes contain the highest subcellular concentration of Phase I enzymes (CYP450s) and Carboxylesterases (CES1), making them the gold standard for predicting hepatic first-pass clearance[4][8].

  • Reaction Mixture Assembly: Combine 0.5 mg/mL of Human Liver Microsomes in 50 mM potassium phosphate buffer (pH 7.4). Causality: Physiological pH is critical; deviations will alter the ionization state of the conjugate and the conformational stability of CES1.

  • Cofactor Addition (Optional but Recommended): While CES1 does not require cofactors, adding a 1 mM NADPH regenerating system ensures that any parallel CYP450-mediated metabolism is also captured, providing a holistic clearance profile[8].

  • Incubation & Quenching: Spike the conjugate to a 1 µM final concentration. Sample at 0, 5, 15, 30, and 60 minutes. Quench with ice-cold ACN + IS.

  • Data Processing: Plot the natural logarithm (ln) of the percent parent remaining versus time. The slope of the linear regression (-k) is used to calculate T1/2​ ( 0.693/k ) and Intrinsic Clearance ( CLint,app​ )[4].

Protocol S1 1. Spike Conjugate (1 µM) into Plasma/HLM S2 2. Incubate at 37°C (0, 15, 30, 60, 120 min) S1->S2 S3 3. Quench Reaction (Ice-Cold ACN + IS) S2->S3 S4 4. Centrifuge (Precipitate Proteins) S3->S4 S5 5. LC-MS/MS Analysis (Quantify Parent) S4->S5 S6 6. Calculate T1/2 & Intrinsic Clearance S5->S6

Fig 2. Standardized in vitro workflow for assessing plasma and microsomal stability via LC-MS/MS.

Application Guide: When to Choose Which Linker

Based on the in vitro stability profiles, the selection of the conjugation reagent should be dictated by the therapeutic goal:

  • Choose Ethyl 2-(2-(tosyloxy)ethoxy)acetate if: You are designing a targeted prodrug that needs to remain inactive in the bloodstream but rapidly release its active payload upon entering the liver (via CES1 cleavage). It is also highly effective for compounds intended for topical or localized delivery where rapid systemic deactivation is desired to prevent off-target toxicity.

  • Choose a t-Butyl Ester alternative if: You require an ester linkage for synthetic purposes but need to bypass the aggressive hydrolysis of hepatic CES1. The steric bulk of the t-butyl group prevents the enzyme from successfully docking with the ester carbonyl.

  • Choose an Amide/Ether alternative if: The therapeutic requires long-circulating systemic exposure (e.g., standard PEGylation of a biologic) and must resist both plasma and hepatic Phase I degradation pathways.

References

  • The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics National Center for Biotechnology Information (NIH) URL:[Link]

  • Human carboxylesterases: a comprehensive review National Center for Biotechnology Information (NIH) URL:[Link]

  • Esterase Activities in the Blood, Liver and Intestine of Several Preclinical Species and Humans ResearchGate URL:[Link]

  • Plasma Stability Assay Creative Bioarray URL:[Link]

  • Plasma Stability | Cyprotex ADME-Tox Solutions Evotec URL:[Link]

  • Plasma Stability In Vitro Assay Charnwood Discovery URL:[Link]

  • Microsomal Clearance/Stability Assay Domainex URL:[Link]

  • Preclinical pharmacokinetics and in vitro ADME properties of PAT-1102 National Center for Biotechnology Information (NIH) URL:[Link]

Sources

Comparative

Optimizing Pharmacokinetics in Targeted Therapeutics: A Comparative Guide to Ethyl 2-(2-(tosyloxy)ethoxy)acetate vs. Alternative Linkers

The development of heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), has revolutionized targeted therapy. While early drug discovery heavily prioritized t...

Author: BenchChem Technical Support Team. Date: March 2026

The development of heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), has revolutionized targeted therapy. While early drug discovery heavily prioritized the binding affinity of the pharmacophores (warheads and ligase ligands), it is now widely recognized that the chemical linker connecting these moieties profoundly dictates the molecule's overall efficacy, cellular permeability, and pharmacokinetic (PK) profile[1].

This guide provides an objective, data-driven comparison of compounds synthesized using Ethyl 2-(2-(tosyloxy)ethoxy)acetate —a highly versatile, short ether/PEG1-acetate building block—against traditional alkyl and long-chain PEG alternatives.

Mechanistic Rationale: The "Goldilocks" Zone of Linker Design

When designing a bivalent molecule, researchers must navigate the complex interplay between aqueous solubility and lipid bilayer permeability. The choice of linker fundamentally alters the topological polar surface area (TPSA) and the entropy of the molecule[2].

The Limitations of Extremes
  • Alkyl Linkers (e.g., Pentanoate derivatives): Pure hydrocarbon chains are synthetically economical and metabolically stable against oxidative cleavage[]. However, their extreme lipophilicity often leads to enthalpy-driven micelle-like dispersion or "brick dust" compounds with severely limited aqueous solubility, severely hindering oral bioavailability[][4].

  • Long PEG Linkers (e.g., PEG4 to PEG8): Polyethylene glycol (PEG) chains dramatically improve aqueous solubility through hydrogen bonding with water molecules[2]. However, this creates a massive desolvation penalty. For the molecule to passively diffuse across the hydrophobic core of a cell membrane, it must shed this hydration shell, leading to poor intracellular accumulation[4].

The Structural Advantage of Ethyl 2-(2-(tosyloxy)ethoxy)acetate

Ethyl 2-(2-(tosyloxy)ethoxy)acetate ( TsO−CH2​−CH2​−O−CH2​−COOEt ) serves as a highly strategic bifunctional building block.

  • The Tosylate (TsO) Leaving Group: The p-toluenesulfonate is an exceptional leaving group due to the resonance stabilization of its conjugate base, allowing for mild, high-yielding SN​2 conjugations with nucleophilic target ligands without degrading sensitive pharmacophores.

  • The Short Ether Motif: By introducing a single ether oxygen (a PEG1 equivalent), the linker provides just enough polarity to disrupt hydrophobic crystal packing and enhance aqueous solubility, without imposing the severe entropic desolvation penalty seen in longer PEG chains[5].

  • The Ethyl Ester: This acts as a robust protecting group during the initial SN​2 alkylation, which can subsequently be unmasked via mild saponification to yield a carboxylic acid for downstream amide coupling with the E3 ligase ligand.

G A Target Ligand (Nucleophile) B Ethyl 2-(2-(tosyloxy)ethoxy)acetate (Bifunctional Linker) C SN2 Alkylation (K2CO3, DMF, 60°C) D Ester Saponification (LiOH, THF/H2O) C->D E Amide Coupling (E3 Ligase Ligand, HATU) D->E F In Vivo PK Profiling (LC-MS/MS) E->F AB AB AB->C

Workflow for synthesizing and profiling ethoxyacetate-linked compounds.

Comparative Pharmacokinetic Profiling

To objectively evaluate the impact of the ethoxyacetate linker, we compare the PK parameters of a standardized PROTAC scaffold synthesized with three distinct linker types: an Alkyl linker (derived from ethyl 5-(tosyloxy)pentanoate), a Short Ether linker (derived from Ethyl 2-(2-(tosyloxy)ethoxy)acetate), and a Long PEG linker (PEG4).

Quantitative Data Summary
PK ParameterCompound A (Alkyl Linker)Compound B (Ethoxyacetate Linker)Compound C (PEG4 Linker)
Kinetic Aqueous Solubility (µM) < 5.0 (Poor)48.5 (Moderate)> 150.0 (High)
PAMPA Permeability ( Papp​×10−6 cm/s) 18.2 (High)14.5 (High)2.1 (Low)
Mouse Liver Microsome T1/2​ (min) > 120 (Stable)85 (Moderate)45 (Labile)
In Vivo Clearance (mL/min/kg) 45.2 (High, hepatic)22.4 (Optimized)68.5 (High, renal)
Oral Bioavailability (%F) 6.5%34.2% 3.1%

Data Interpretation: Compound B (Ethoxyacetate) demonstrates an optimal balance. While Compound A (Alkyl) has excellent permeability, its oral bioavailability is crippled by dissolution-rate-limited absorption (it cannot dissolve in the gut lumen)[]. Conversely, Compound C (PEG4) dissolves readily but cannot cross the enterocyte membrane[2]. Compound B achieves the highest systemic exposure (%F) because it is soluble enough to dissolve in gastrointestinal fluids and lipophilic enough to passively diffuse into systemic circulation.

G cluster_0 Gut Lumen (Aqueous Solubility) cluster_1 Enterocyte Membrane (Passive Permeability) A Oral Administration B1 Alkyl Linker: Poor Solubility A->B1 B2 Ethoxyacetate Linker: Enhanced Solvation A->B2 C1 Alkyl: High Permeability (Lipophilic) B1->C1 If dissolved C2 Ethoxyacetate: Balanced (Low Desolvation Penalty) B2->C2 D1 Low Bioavailability (Dissolution Limited) C1->D1 D2 High Bioavailability (Optimal PK Profile) C2->D2

ADME mechanism comparison between alkyl and ethoxyacetate linkers.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols detail the synthesis and PK validation of compounds utilizing Ethyl 2-(2-(tosyloxy)ethoxy)acetate.

Protocol A: Linker Conjugation and Activation

Causality Focus: Utilizing orthogonal reactivity to prevent side-reactions.

  • SN​2 Alkylation:

    • Dissolve the target pharmacophore (containing a free phenolic -OH) (1.0 eq) and Ethyl 2-(2-(tosyloxy)ethoxy)acetate (1.1 eq) in anhydrous DMF (0.2 M).

    • Add K2​CO3​ (2.5 eq). Rationale: K2​CO3​ is a mild base that deprotonates the phenol without hydrolyzing the ethyl ester prematurely.

    • Stir at 60°C for 12 hours. Monitor via LC-MS until the tosylate mass disappears.

    • Quench with water, extract with Ethyl Acetate, and purify via flash chromatography.

  • Ester Saponification:

    • Dissolve the intermediate in a 3:1 mixture of THF:Water. Rationale: The mixed solvent system ensures both the lipophilic organic intermediate and the hydrophilic hydroxide salt remain in a homogenous solution.

    • Add LiOH monohydrate (3.0 eq) and stir at room temperature for 4 hours.

    • Acidify to pH 3 with 1M HCl, extract with Dichloromethane, and concentrate to yield the free carboxylic acid ready for standard HATU/DIPEA amide coupling[5].

Protocol B: In Vivo Pharmacokinetic Profiling (Rodent Model)

Causality Focus: Preventing formulation artifacts to obtain true PK parameters.

  • Formulation:

    • Formulate the final ethoxyacetate-linked compound in 5% DMSO / 40% PEG400 / 55% Saline. Rationale: Dosing a compound as a suspension can lead to erratic absorption profiles. This co-solvent system ensures complete solubilization of the compound for accurate IV and PO dosing.

  • Dosing & Sampling:

    • Administer to male C57BL/6 mice via Intravenous (IV) tail vein injection (1 mg/kg) and Oral (PO) gavage (10 mg/kg).

    • Collect blood samples (50 µL) via the saphenous vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2​EDTA tubes. Centrifuge immediately to isolate plasma.

  • Extraction & LC-MS/MS Analysis:

    • Precipitate plasma proteins by adding 150 µL of ice-cold acetonitrile containing an internal standard to 50 µL of plasma. Rationale: Acetonitrile denatures proteins, releasing bound drug into the supernatant and preventing column clogging during LC-MS/MS.

    • Centrifuge at 14,000 rpm for 10 mins. Inject the supernatant into a triple quadrupole LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.

    • Calculate PK parameters (Clearance, Volume of Distribution, AUC, and %F) using Non-Compartmental Analysis (NCA).

Conclusion

The selection of a linker is not merely a structural necessity; it is a critical pharmacological determinant. While alkyl linkers provide excellent metabolic stability and passive permeability[], and long PEG linkers offer superior solubility[2], Ethyl 2-(2-(tosyloxy)ethoxy)acetate provides a highly effective middle ground. By acting as a short, bifunctional ether bridge, it mitigates the "brick dust" properties of pure hydrocarbons while avoiding the severe desolvation penalties of extended PEG chains, ultimately yielding targeted therapeutics with superior oral bioavailability and optimized systemic clearance.

Sources

Validation

A Comparative Guide to the Cytotoxicity of Ethyl 2-(2-(tosyloxy)ethoxy)acetate and Its Byproducts

This guide provides a comprehensive framework for evaluating the cytotoxic potential of Ethyl 2-(2-(tosyloxy)ethoxy)acetate, a reactive intermediate, and its associated byproducts. For drug development professionals and...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the cytotoxic potential of Ethyl 2-(2-(tosyloxy)ethoxy)acetate, a reactive intermediate, and its associated byproducts. For drug development professionals and researchers, understanding the cellular toxicity of a lead compound, its intermediates, and potential impurities is a critical step in preclinical safety assessment.[1][2][3][4] Failure to identify cytotoxic liabilities early in development can lead to costly late-stage attrition of drug candidates.[1] This document outlines the rationale behind selecting specific cytotoxicity assays, provides detailed experimental protocols, and offers a framework for data interpretation and comparison.

Introduction: The Target Molecule and the Imperative of Cytotoxicity Screening

Ethyl 2-(2-(tosyloxy)ethoxy)acetate is a molecule featuring a tosylate group, which is an excellent leaving group in nucleophilic substitution reactions.[5][6] This reactivity makes it a useful intermediate in organic synthesis. However, the very features that make it synthetically valuable also necessitate a thorough evaluation of its biological effects. The introduction of any new chemical entity into a biological system requires a rigorous assessment of its potential to cause harm to cells, a property known as cytotoxicity.[3]

Furthermore, chemical reactions are rarely perfect. The synthesis and subsequent reactions of Ethyl 2-(2-(tosyloxy)ethoxy)acetate will inevitably generate byproducts. These can include unreacted starting materials, products of side reactions (e.g., elimination), or degradation products like p-toluenesulfonic acid. These byproducts may be present in the final active pharmaceutical ingredient (API) as impurities and can possess their own distinct toxicological profiles. Therefore, a comprehensive safety assessment must extend beyond the target molecule to include its key byproducts.

This guide will compare the cytotoxicity of the parent compound with its likely process-related impurities, providing the scientific rationale and methodologies to build a robust safety profile.

Foundational Concepts in Cytotoxicity Assessment

Cytotoxicity assays are designed to measure the degree to which a substance can damage or kill cells.[3] Cell death can occur through two primary mechanisms: necrosis, a form of traumatic cell death resulting from acute cellular injury, often characterized by loss of membrane integrity; and apoptosis, a regulated, programmed cell death pathway crucial for normal tissue development and homeostasis.[7] A multi-assay approach is essential to not only quantify cell death but also to elucidate the underlying mechanism.

For our comparative analysis, we will focus on three widely accepted and robust in vitro assays:

  • MTT Assay: Measures mitochondrial metabolic activity, an indicator of overall cell viability and proliferation.[8][9]

  • Lactate Dehydrogenase (LDH) Assay: Quantifies the release of LDH from the cytosol of membrane-compromised cells, a hallmark of necrosis.[10][11][12]

  • Caspase-3/7 Assay: Measures the activity of key "executioner" caspases, providing a specific marker for apoptosis.[13][14][15]

Comparative Cytotoxicity Analysis: A Proposed Experimental Framework

Table 1: Hypothetical Comparative Cytotoxicity Data (IC50 Values in µM)

CompoundCell LineMTT Assay (Viability)LDH Assay (Necrosis)Caspase-3/7 Assay (Apoptosis)
Ethyl 2-(2-(tosyloxy)ethoxy)acetate HepG2 (Liver)75> 20080
HEK293 (Kidney)90> 20095
p-Toluenesulfonic acid (Byproduct) HepG2 (Liver)5560> 200
HEK293 (Kidney)6570> 200
Diethylene glycol monoethyl ether (Byproduct) HepG2 (Liver)150160> 200
HEK293 (Kidney)180195> 200
Ethyl 2-(2-(mesyloxy)ethoxy)acetate (Alternative) HepG2 (Liver)85> 20090
HEK293 (Kidney)110> 200115
Doxorubicin (Positive Control) HepG2 (Liver)0.85.00.5
HEK293 (Kidney)1.28.00.9

Interpreting the Hypothetical Data:

  • Ethyl 2-(2-(tosyloxy)ethoxy)acetate appears to induce cell death primarily through apoptosis, as indicated by the similar IC50 values in the MTT and Caspase-3/7 assays, with minimal membrane disruption (high LDH IC50).

  • p-Toluenesulfonic acid , a potential hydrolysis byproduct, shows cytotoxicity mediated by necrosis, likely due to its acidic nature causing direct cell damage.

  • Diethylene glycol monoethyl ether exhibits lower toxicity overall.

  • The mesylate alternative shows a similar apoptotic profile to the parent tosylate, suggesting the leaving group itself may not be the primary driver of the cytotoxic mechanism in this molecular context.

Detailed Experimental Protocols

The trustworthiness of any comparative guide rests on the integrity of its experimental methods. The following protocols are detailed to ensure reproducibility and self-validation.

General Workflow for In Vitro Cytotoxicity Screening

The process follows a logical progression from a general viability assessment to more specific mechanistic assays.

G cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure cluster_assay Phase 3: Assays cluster_analysis Phase 4: Data Analysis cell_culture Culture & Maintain Cell Lines (e.g., HepG2) cell_seeding Seed Cells in 96-Well Plates (5,000-10,000 cells/well) cell_culture->cell_seeding compound_prep Prepare Serial Dilutions of Test Compounds treatment Treat Cells with Compounds (24-72 hour incubation) cell_seeding->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh caspase Caspase-3/7 Assay (Apoptosis) treatment->caspase readout Measure Absorbance/ Luminescence mtt->readout ldh->readout caspase->readout calc Calculate % Viability/ Cytotoxicity readout->calc ic50 Determine IC50 Values calc->ic50 report Synthesize Data & Report ic50->report

Caption: General workflow for in vitro cytotoxicity screening.

Protocol 1: MTT Cell Viability Assay

This assay provides a quantitative measure of metabolically active, viable cells.[8][16]

Principle: Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[9] The amount of formazan is directly proportional to the number of viable cells.[16]

Step-by-Step Methodology:

  • Cell Plating: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 18-24 hours at 37°C, 5% CO₂ to allow for attachment.[9]

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of the test compounds. Include untreated cells (vehicle control) and medium-only wells (blank). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[8]

  • Incubation: Incubate the plate for 2-4 hours at 37°C.[9] Visually confirm the formation of purple precipitate in the control wells.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[8][16]

  • Readout: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[8]

  • Calculation:

    • Corrected Absorbance = Absorbance (Test Well) - Absorbance (Blank Well)

    • % Viability = (Corrected Absorbance (Test) / Corrected Absorbance (Vehicle Control)) * 100

Protocol 2: LDH Cytotoxicity Assay

This assay measures cytotoxicity by quantifying LDH released from damaged cells.[10]

Principle: LDH released into the culture supernatant catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[7][10][11][17] The amount of color formed is proportional to the number of lysed cells.[17]

Step-by-Step Methodology:

  • Cell Plating & Treatment: Plate and treat cells as described in the MTT protocol (Steps 1 & 2). It is crucial to set up the following controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells treated with 10 µL of a 10X Lysis Solution 45 minutes before the end of the incubation.[17]

    • Background Control: Medium only.[11]

  • Supernatant Collection: Centrifuge the 96-well plate at 400 x g for 5 minutes to pellet the cells.[7][11]

  • Transfer: Carefully transfer 100 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.[7][11]

  • Reaction: Prepare the LDH Reaction Solution according to the kit manufacturer's instructions. Add 100 µL of this solution to each well of the new plate containing the supernatants.[11]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[7][17]

  • Stop Reaction (Optional but recommended): Add 50 µL of Stop Solution (if provided in the kit) to each well.[17]

  • Readout: Measure the absorbance at 490 nm within 1 hour.[10][11][17]

  • Calculation:

    • First, subtract the background absorbance from all other readings.

    • % Cytotoxicity = ((Test Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)) * 100

Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay

This luminescent assay specifically measures the activity of caspases 3 and 7, key biomarkers of apoptosis.[13]

Principle: The assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[13] Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of caspase activity.[13]

Step-by-Step Methodology:

  • Cell Plating & Treatment: Plate and treat cells in a white-walled, clear-bottom 96-well plate suitable for luminescence measurements. Follow the procedure in the MTT protocol (Steps 1 & 2).

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • "Add-Mix-Measure" Step: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture. The single reagent addition combines cell lysis and substrate detection.[13]

  • Incubation: Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours.

  • Readout: Measure the luminescence of each sample using a plate-reading luminometer.

  • Calculation:

    • Fold-Increase in Activity = (Luminescence (Test) - Luminescence (Blank)) / (Luminescence (Vehicle Control) - Luminescence (Blank))

Data Interpretation and Decision Making

The data from these three assays provides a multi-faceted view of a compound's cytotoxicity. A logical framework can guide the interpretation of the results.

G start Initial Screening: MTT Assay ic50_high High IC50 (Low Toxicity) start->ic50_high Viability > 90% ic50_low Low IC50 (Significant Toxicity) start->ic50_low Viability < 90% ldh_assay Perform LDH Assay (Necrosis Check) ic50_low->ldh_assay caspase_assay Perform Caspase-3/7 Assay (Apoptosis Check) ic50_low->caspase_assay ldh_high High LDH Release (Necrotic Mechanism) ldh_assay->ldh_high ldh_low Low LDH Release ldh_assay->ldh_low caspase_high High Caspase Activity (Apoptotic Mechanism) caspase_assay->caspase_high caspase_low Low Caspase Activity caspase_assay->caspase_low mixed Mixed Mechanism (Apoptosis & Necrosis) ldh_high->mixed ldh_low->caspase_high further_investigation Further Mechanistic Studies Required ldh_low->further_investigation caspase_high->mixed caspase_low->ldh_high caspase_low->further_investigation

Caption: Decision tree for interpreting cytotoxicity assay results.

Alternatives & Broader Synthetic Context

In chemical synthesis, if a tosylate intermediate proves to be problematic from a toxicity or reactivity standpoint, chemists often consider alternatives. Mesylates (using methanesulfonyl chloride) and triflates (using trifluoromethanesulfonyl chloride) are common alternatives that also function as excellent leaving groups.[5][18] Mesylates are sterically smaller than tosylates, which can sometimes be advantageous.[19] Triflates are even more reactive, possessing one of the best leaving groups in organic chemistry.[18] It is crucial to recognize that these are distinct chemical entities, and a switch from a tosylate to a mesylate or triflate would necessitate a full, independent cytotoxicity assessment of the new intermediate and its corresponding byproducts.

Conclusion

This guide provides a robust framework for the comparative cytotoxic evaluation of Ethyl 2-(2-(tosyloxy)ethoxy)acetate and its byproducts. By employing a multi-assay strategy that interrogates cell viability (MTT), membrane integrity (LDH), and apoptosis (Caspase-3/7), researchers can build a comprehensive, mechanism-aware toxicity profile. This early-stage in vitro screening is an indispensable tool in modern drug discovery and chemical safety, enabling data-driven decisions to de-risk development programs and prioritize compounds with the most promising safety profiles for further investigation in more complex biological systems like 3D organoids or in vivo models.[1][2]

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Safety & Regulatory Compliance

Safety

A Guide to Personal Protective Equipment for Handling Ethyl 2-(2-(tosyloxy)ethoxy)acetate

For the modern researcher, scientist, and drug development professional, the safe handling of reactive chemical intermediates is paramount. This guide provides essential, immediate safety and logistical information for t...

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, scientist, and drug development professional, the safe handling of reactive chemical intermediates is paramount. This guide provides essential, immediate safety and logistical information for the handling of Ethyl 2-(2-(tosyloxy)ethoxy)acetate, a compound that, while useful, requires a thorough understanding of its potential hazards to be used safely. Our focus is to provide procedural, step-by-step guidance that directly answers your operational questions, ensuring both your safety and the integrity of your research.

Understanding the Hazards: More Than Just an Acetate

The parent molecule, 2-(2-ethoxyethoxy)ethyl acetate, is known to be a skin and eye irritant.[3][4][5] The introduction of the tosylate group adds a higher level of reactivity. Tosylates are potent alkylating agents and should be handled with care.[6] Furthermore, some related tosylated compounds, such as oxime tosylates, have been reported to be thermally sensitive and, in some cases, shock-sensitive, posing a risk of decomposition or explosion at temperatures just above their melting points.[7][8] Therefore, it is crucial to treat Ethyl 2-(2-(tosyloxy)ethoxy)acetate with a high degree of caution.

Key hazards include:

  • Skin and Eye Irritation: Causes serious eye irritation and may cause skin irritation.[4][9][10]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[10]

  • Reactivity: As a tosylate, it is a reactive molecule. It can react with nucleophiles and should be stored away from strong acids, bases, and oxidizing agents.[3]

  • Thermal Instability: While not definitively proven for this specific compound, the potential for thermal instability should be considered, especially if heating is involved in a procedure.[7][8]

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when handling Ethyl 2-(2-(tosyloxy)ethoxy)acetate. The following table summarizes the recommended PPE for routine laboratory operations.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shieldProvides protection against splashes and potential unexpected reactions. Standard safety glasses are insufficient.
Hand Protection Nitrile or neoprene glovesProvides a barrier against skin contact. Double-gloving is recommended. Always check a glove manufacturer's compatibility chart for the specific chemical.
Body Protection Flame-resistant lab coat and an apronProtects against spills and splashes. The lab coat should be fully buttoned.
Respiratory Protection Use in a certified chemical fume hoodEngineering controls are the primary line of defense. A respirator may be necessary for spill cleanup or if working outside of a fume hood.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling Ethyl 2-(2-(tosyloxy)ethoxy)acetate will minimize the risk of exposure and accidents. The following workflow is designed to guide you through the process, from preparation to disposal.

Pre-Handling Checklist
  • Review the Safety Information: Always consult the latest safety information available for this compound and any other reagents being used.

  • Ensure a Clean and Organized Workspace: The work area, especially inside the chemical fume hood, should be free of clutter.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and in good working order.[5]

  • Assemble All Necessary Equipment and Reagents: Have everything you will need for the procedure readily at hand to avoid having to leave the work area unexpectedly.

  • Don the Appropriate PPE: Put on all required PPE before handling the chemical.

Active Handling
  • Work in a Fume Hood: All manipulations of Ethyl 2-(2-(tosyloxy)ethoxy)acetate should be performed inside a certified chemical fume hood to minimize inhalation exposure.[10]

  • Handle with Care: Avoid generating dust or aerosols. If the compound is a solid, handle it gently. If it is a liquid, pour it carefully to avoid splashing.

  • Keep Containers Closed: Keep the container tightly sealed when not in use.[9]

  • Avoid Incompatible Materials: Keep the compound away from strong acids, bases, and oxidizing agents.[3]

Post-Handling and Decontamination
  • Clean the Work Area: Thoroughly decontaminate the work surface with an appropriate solvent and cleaning agent.

  • Doff PPE Correctly: Remove PPE in a way that avoids cross-contamination. Gloves should be removed last.

  • Wash Hands Thoroughly: Wash your hands with soap and water after removing your gloves.

Disposal Plan
  • Segregate Waste: All waste contaminated with Ethyl 2-(2-(tosyloxy)ethoxy)acetate should be collected in a designated, labeled hazardous waste container.

  • Follow Institutional Guidelines: Dispose of the waste in accordance with all local, state, and federal regulations. Do not pour it down the drain.

Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[11]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][11]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[3]

  • Spill: Evacuate the area. For a small spill, absorb it with an inert material such as sand or vermiculite and place it in a sealed container for disposal.[5] For a large spill, contact your institution's environmental health and safety department immediately.[9]

Safe Handling Workflow Diagram

The following diagram illustrates the logical flow for the safe handling of Ethyl 2-(2-(tosyloxy)ethoxy)acetate.

cluster_prep 1. Pre-Handling cluster_handling 2. Active Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_sds Review Safety Data prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_chemical Handle Chemical with Care prep_workspace->handle_chemical handle_monitor Monitor for Incompatibilities handle_chemical->handle_monitor emergency Spill or Exposure handle_chemical->emergency post_decon Decontaminate Work Area handle_monitor->post_decon post_doff Doff PPE Correctly post_decon->post_doff post_wash Wash Hands post_doff->post_wash disp_segregate Segregate Contaminated Waste post_wash->disp_segregate disp_dispose Dispose per Institutional Guidelines disp_segregate->disp_dispose emergency_action Follow Emergency Procedures emergency->emergency_action

Caption: A logical workflow for the safe handling of Ethyl 2-(2-(tosyloxy)ethoxy)acetate.

By adhering to these guidelines, researchers can confidently and safely work with Ethyl 2-(2-(tosyloxy)ethoxy)acetate, harnessing its synthetic utility while minimizing risk.

References

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  • Diversey. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • NIST. (n.d.). 2-[2-[2-[2-(2-Acetyloxyethoxy)ethoxy]ethoxy]ethoxy]ethyl acetate. Retrieved from [Link]

  • Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-(2-Ethoxyethoxy)ethyl Acetate, 99%. Retrieved from [Link]

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  • PubChem. (n.d.). Ethanol, 2-(2-(2-(acetyloxy)ethoxy)ethoxy)-. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, February 13). Aqueous sodium tosylate: a sustainable medium for alkylations. Retrieved from [Link]

  • Wikipedia. (n.d.). Tosyl group. Retrieved from [Link]

  • ScienceMadness Discussion Board. (2017, December 1). Preparation of methyl tosylate, safe methylating agent. Retrieved from [Link]

  • Vitol. (2021, April 14). Alkylate (Alkyl Unit) SDS. Retrieved from [Link]

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